Pomalidomide-C4-NH2 hydrochloride
Description
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Properties
IUPAC Name |
4-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23;/h3-5,12,19H,1-2,6-9,18H2,(H,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZIYPJCEKKGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162120-73-0 | |
| Record name | 4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in treating multiple myeloma and other hematological malignancies.[1][2] Its pleiotropic mechanism of action, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenesis, has established it as a cornerstone of cancer therapy.[1][3] The discovery that pomalidomide functions as a "molecular glue" by binding to the E3 ubiquitin ligase Cereblon (CRBN) has opened new avenues in drug development.[4][5] This understanding has paved the way for its use in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's own protein degradation machinery.[4][6]
Pomalidomide-C4-NH2 hydrochloride is a key building block in the synthesis of PROTACs.[7][8] It comprises the pomalidomide moiety, which serves as the CRBN-recruiting ligand, and a C4-amine linker, which allows for covalent attachment to a ligand targeting a specific protein of interest.[7][8] This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role within the PROTAC framework to induce targeted protein degradation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of Pomalidomide-C4-NH2 in a PROTAC is to recruit the cellular E3 ubiquitin ligase machinery to a specific protein targeted for degradation. This process is orchestrated through the formation of a ternary complex, ultimately leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][9]
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes. The CRL4-CRBN complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins-1 (RBX1 or Roc1), and the substrate receptor Cereblon (CRBN).[10] CRBN is the component that directly binds to pomalidomide and its analogues.[11]
Pomalidomide as a "Molecular Glue"
Pomalidomide itself acts as a "molecular glue," inducing the proximity of CRBN to neosubstrates that are not its natural targets.[4][5] Upon binding to a hydrophobic pocket in CRBN, pomalidomide alters the substrate-binding surface, leading to the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This induced proximity results in their ubiquitination and subsequent degradation by the proteasome, which is a key mechanism of pomalidomide's anti-myeloma activity.[10][11]
Pomalidomide-C4-NH2 in a PROTAC Context
In the context of a PROTAC, Pomalidomide-C4-NH2 serves as the E3 ligase-recruiting component. The C4-NH2 linker is used to conjugate pomalidomide to a ligand that binds to a specific protein of interest (POI). This bifunctional molecule then acts as a bridge, bringing the POI into close proximity with the CRL4-CRBN complex.[7][9] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[6]
Pleiotropic Anti-Cancer Effects of the Pomalidomide Moiety
Beyond its role in PROTACs, the pomalidomide moiety itself exerts a range of anti-cancer effects that contribute to its therapeutic efficacy.
Immunomodulatory Effects
Pomalidomide enhances the anti-tumor immune response by stimulating T-cells and Natural Killer (NK) cells.[3] It increases the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while inhibiting the production of anti-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[3][12]
Direct Anti-Tumor Effects
Pomalidomide directly inhibits the growth of tumor cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][5] The degradation of Ikaros and Aiolos is a key driver of these direct anti-tumor effects in multiple myeloma.[10]
Anti-Angiogenic Properties
Pomalidomide inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[3][13] It achieves this by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[3]
Quantitative Data Summary
The efficacy of pomalidomide and its derivatives in recruiting CRBN and degrading target proteins can be quantified through various biophysical and cellular assays.
Table 1: Binding Affinities and Degradation Potency of Pomalidomide
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to CRBN | ~250 nM | Competitive Titration | [14] |
| Binding Affinity (IC50) to CRBN | ~1-3 µM | Competitive Binding Assay | [2][9] |
| Ikaros/Aiolos Degradation | Concentration-dependent | Western Blot | [4][10] |
Table 2: Immunomodulatory Effects of Pomalidomide on Cytokine Production
| Cytokine | Effect | Fold Change (Approx.) | Cell Type | Reference |
| IL-2 | Increased | ~4.5-fold | T-cells | [12] |
| IFN-γ | Increased | ~2.5-fold | T-cells | [12] |
| TNF-α | Inhibited | - | Monocytes | |
| IL-6 | Inhibited | - | - | [12] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the pomalidomide-dependent interaction between CRBN and a target protein (e.g., Ikaros, Aiolos, or a PROTAC target).
Methodology:
-
Cell Culture and Treatment: Culture HEK-293T cells co-transfected with tagged versions of CRBN (e.g., Flag-CRBN) and the target protein (e.g., HA-Ikaros). Treat the cells with pomalidomide (e.g., 10 µM) or a vehicle control (DMSO) for 1-4 hours.[4]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors.[4]
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag agarose (B213101) beads to pull down Flag-CRBN and its interacting partners.[4]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.[4]
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and western blotting using antibodies against the HA-tag (to detect the target protein) and the Flag-tag (to confirm CRBN pulldown). A band for the HA-tagged target protein should be present only in the pomalidomide-treated sample, confirming the drug-induced interaction.[4]
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if pomalidomide promotes the ubiquitination of a target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT): recombinant E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, the recombinant target protein, ubiquitin, and ATP.[3][13]
-
Treatment: Add varying concentrations of pomalidomide or a vehicle control to the reaction mixtures.[13]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.[13]
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by western blot using an antibody specific to the target protein. A high molecular weight smear or ladder of bands above the unmodified target protein indicates poly-ubiquitination.[3][13]
Protocol 3: Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with a dose-response of the PROTAC or a vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).[6]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection and Quantification: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).[6]
Conclusion
This compound is a powerful tool in the field of targeted protein degradation. By leveraging the molecular glue properties of pomalidomide to recruit the CRL4-CRBN E3 ubiquitin ligase, it enables the development of PROTACs capable of selectively eliminating disease-causing proteins. The well-characterized pleiotropic effects of the pomalidomide moiety further contribute to its therapeutic potential. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug developers seeking to harness the power of targeted protein degradation for the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C4-NH2 hydrochloride is a critical research tool in the burgeoning field of targeted protein degradation (TPD). It is a synthetic, bifunctional molecule composed of the Pomalidomide (B1683931) ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, tethered to a 4-carbon alkyl linker with a terminal primary amine (-NH2) group. This terminal amine serves as a versatile chemical handle for covalently attaching a ligand that binds to a specific protein of interest (POI). The resulting conjugate molecule is known as a Proteolysis Targeting Chimera (PROTAC). This technical guide provides an in-depth overview of the core utility, mechanism of action, and experimental applications of this compound in the development of novel therapeutics and research probes.
Core Utility in Research: A Building Block for PROTACs
The primary application of this compound is as a foundational building block for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome machinery.[3][4]
This compound provides the E3 ligase-recruiting component of the PROTAC. The pomalidomide moiety specifically binds to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1][5] The C4-NH2 linker offers a strategic advantage for synthetic chemists:
-
Versatile Conjugation: The terminal amine group allows for straightforward conjugation to a wide array of POI ligands through common chemical reactions, such as amide bond formation with a carboxylic acid on the POI ligand.
-
Linker Optimization: The 4-carbon linker provides a defined spacing between the CRBN ligand and the POI ligand, which is a critical parameter in optimizing the stability and efficiency of the ternary complex (CRBN-PROTAC-POI) formation. Researchers often synthesize a library of PROTACs with varying linker lengths and compositions to identify the most effective degrader.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized from this compound do not inhibit the target protein's function directly. Instead, they co-opt the cell's natural protein disposal system. The process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the CRBN E3 ligase (via the pomalidomide head) and the target protein (via the conjugated POI ligand), forming a ternary complex.[1]
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides, effectively eliminating the target protein from the cell.[2] The PROTAC molecule is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). Binding affinities of the pomalidomide moiety to its target, CRBN, are also a crucial factor.
| Parameter | Analyte/Target | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Isothermal Titration Calorimetry | [6] |
| Binding Affinity (IC50) | Pomalidomide | ~2 µM | Competitive Binding Assay | [7] |
| Degradation (DC50) | EGFRWT (in A549 cells) | 32.9 nM | Western Blot | [8] |
| Degradation (Dmax) | EGFRWT (in A549 cells) | 96% | Western Blot | [8] |
| Degradation (DC50) | HDAC8 | 147 nM | Not Specified | [9][10] |
| Degradation (Dmax) | HDAC8 | 93% | Not Specified | [9][10] |
| Degradation (DC50) | BTK | 2.2 nM | Western Blot | [11] |
| Degradation (Dmax) | BTK | 97% | Western Blot | [11] |
Table 1: Quantitative data for pomalidomide binding and pomalidomide-based PROTACs. Note that DC50 and Dmax values are for specific PROTACs and will vary depending on the target ligand and linker.
Experimental Protocols
Synthesis of a Pomalidomide-based PROTAC
This protocol provides a general method for conjugating this compound to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the POI ligand (1 equivalent) and the amide coupling reagents (e.g., HATU, 1.1 equivalents) in the anhydrous solvent in a reaction vessel.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the POI ligand.
-
Addition of Pomalidomide Linker: In a separate vial, dissolve this compound (1 equivalent) and the organic base (e.g., DIPEA, 3 equivalents) in the anhydrous solvent.
-
Coupling Reaction: Add the Pomalidomide-C4-NH2 solution to the activated POI ligand mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Protein Degradation Assay via Western Blot
This protocol is used to determine the DC50 and Dmax of a synthesized PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is an indispensable reagent for modern drug discovery and chemical biology. Its role as a pre-functionalized linker for the CRBN E3 ligase streamlines the synthesis of PROTACs, enabling researchers to rapidly generate and test novel protein degraders. By providing a robust method for hijacking the ubiquitin-proteasome system, this compound facilitates the exploration of new therapeutic strategies aimed at eliminating disease-causing proteins that have been historically challenging to target with conventional inhibitors. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals dedicated to advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomalidomide-5-C4-NH2 (hydrochloride) | Benchchem [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide: A Comparative Analysis of its Roles as a Molecular Glue and a PROTAC Component
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has garnered significant attention in therapeutic development for its dual functionality. It acts as a potent molecular glue, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of neo-substrates. Concurrently, its high-affinity binding to CRBN makes it a valuable component in the design of Proteolysis-Targeting Chimeras (PROTACs), where it serves as an E3 ligase ligand to facilitate the degradation of a broader range of target proteins. This technical guide provides a comprehensive comparison of pomalidomide's role in these two modalities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in the field of targeted protein degradation.
Introduction: The Dual Nature of Pomalidomide
Pomalidomide's therapeutic effects are primarily rooted in its ability to modulate the ubiquitin-proteasome system. As a molecular glue , it facilitates the interaction between the substrate receptor CRBN and neo-substrates that would not typically be recognized, leading to their ubiquitination and subsequent degradation. This mechanism is central to its efficacy in treating multiple myeloma through the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).
In its capacity as a PROTAC component , pomalidomide acts as the E3 ligase-recruiting moiety. It is chemically linked to a separate ligand that binds to a specific protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the CRBN E3 ligase complex, inducing the POI's ubiquitination and degradation. This approach significantly expands the range of "undruggable" targets that can be addressed therapeutically.
Pomalidomide as a Molecular Glue
Mechanism of Action
Pomalidomide binds to a shallow pocket on the surface of CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event alters the surface of CRBN, creating a new interface that promotes the recruitment of specific "neo-substrates." The primary neo-substrates of pomalidomide are the lymphoid transcription factors IKZF1 and IKZF3.[1] The CRL4^CRBN^ complex then polyubiquitinates these neo-substrates, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of MYC and IRF4, which are critical for the survival of multiple myeloma cells.[1] Additionally, pomalidomide has been shown to induce the degradation of other neo-substrates such as ARID2, a component of the PBAF chromatin-remodeling complex.[2][3]
Signaling Pathway
Caption: Pomalidomide as a molecular glue.
Quantitative Data
| Parameter | Molecule | Value | Assay Method | Reference(s) |
| Binding Affinity (Kd) | Pomalidomide to CRBN | ~157 nM | Competitive Titration | [4] |
| Pomalidomide to CRBN | 264 ± 18 nM | Surface Plasmon Resonance (SPR) | [5] | |
| Binding Affinity (IC50) | Pomalidomide to CRBN | ~2 µM | Competitive Binding Assay | [6] |
| Degradation (DC50) | Pomalidomide for IKZF1 | 0.375 µM | HiBiT Assay | [7] |
| Pomalidomide for IKZF3 | 8.7 nM | Western Blot | [8] | |
| Maximal Degradation (Dmax) | Pomalidomide for IKZF1 | >90% | HiBiT Assay | [7] |
| Pomalidomide for IKZF3 | >95% | Western Blot | [8] |
Pomalidomide as a PROTAC Component
Design and Mechanism of Action
In the context of PROTACs, pomalidomide serves as the E3 ligase-recruiting ligand. A PROTAC molecule is a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (POI), a linker, and the E3 ligase ligand (in this case, pomalidomide). The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI. This brings the POI into close proximity to the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a crucial role in optimizing the formation of a stable ternary complex (POI-PROTAC-CRBN), which is essential for efficient degradation.
PROTAC Development Workflow
Caption: A typical workflow for the development of a pomalidomide-based PROTAC.
Quantitative Data for Pomalidomide-Based PROTACs
| PROTAC Name/Identifier | Target Protein (POI) | DC50 | Dmax | Cell Line | Reference(s) |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not specified | [9] |
| FA-S2-POMA | IKZF3 (via FOLR1 targeting) | ~1 µM | >90% | MM.1S | [10] |
| BTK-targeting PROTAC | BTK | Not specified | Potent degradation | Not specified | [11] |
| PI3K/mTOR-targeting PROTAC (GP262) | PI3Kα and mTOR | IC50: 68.0 ± 3.5 nM (MDA-MB-231) | Imax: 65.4% (MDA-MB-231) | MDA-MB-231 | [12] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with pomalidomide or a pomalidomide-based PROTAC.[13]
Materials:
-
Cell lines (e.g., MM.1S for IKZF1/3 degradation)
-
Pomalidomide or PROTAC of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-POI, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the degrader for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
In-Vitro Ubiquitination Assay
This assay assesses the ability of a pomalidomide-based PROTAC to induce ubiquitination of a target protein in a cell-free system.[14][15]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Pomalidomide-based PROTAC
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and the PROTAC at various concentrations in the ubiquitination reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the samples by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16][17]
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified, biotinylated CRBN
-
Purified target protein (POI)
-
Pomalidomide-based PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the CRBN-immobilized surface to determine the binary binding affinity (Kd) between the PROTAC and CRBN.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI to determine the binary Kd between the PROTAC and the POI.
-
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the CRBN-immobilized surface.
-
Alternatively, pre-incubate the PROTAC with the POI and inject the complex over the CRBN surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Comparative Analysis and Conclusion
| Feature | Pomalidomide as a Molecular Glue | Pomalidomide as a PROTAC Component |
| Mechanism | Alters CRBN surface to recruit neo-substrates (IKZF1/3, ARID2). | Acts as an anchor to recruit CRBN to a target protein of interest (POI). |
| Target Scope | Limited to a specific set of neo-substrates. | Broad applicability to any protein with a suitable binding ligand. |
| Design Principle | Based on the inherent ability of pomalidomide to induce degradation of specific proteins. | Modular design involving a POI binder, a linker, and the pomalidomide moiety. |
| Key Advantage | High potency for its specific neo-substrates. | Versatility in targeting a wide range of "undruggable" proteins. |
| Key Challenge | Off-target degradation of other zinc finger proteins. | Optimization of the linker for efficient ternary complex formation and favorable pharmacokinetic properties. |
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ARID2 is a pomalidomide-dependent CRL4CRBN substrate in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aragen.com [aragen.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide to Pomalidomide-C4-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-C4-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and provides exemplary experimental protocols for its application in the synthesis and evaluation of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key protein implicated in cancer.
Core Properties of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C4 amine linker that allows for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
| Property | Value | Reference |
| CAS Number | 2162120-73-0 | [1] |
| Molecular Formula | C₁₇H₂₁ClN₄O₄ | [1] |
| Molecular Weight | 380.83 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Solubility | DMSO: ≥ 17.5 mg/mL (45.95 mM) | |
| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide head binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Application in BRD4 Degradation: Synthesis and Evaluation of a Pomalidomide-based PROTAC
The following sections detail the synthesis and biological evaluation of a BRD4-targeting PROTAC, herein referred to as Compound 21 from the work of Zeng et al. (2020), which utilizes a pomalidomide-based linker derived from this compound.
Synthesis of a BRD4-Targeting PROTAC
The synthesis involves the coupling of a BRD4 inhibitor with a pomalidomide-linker moiety. The following is a generalized workflow for the synthesis of such a PROTAC.
Caption: Generalized workflow for the synthesis of a pomalidomide-based PROTAC.
Experimental Protocols
1. Cell Culture and Maintenance Human monocytic leukemia THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Western Blot Analysis for BRD4 Degradation
-
Cell Treatment: Seed THP-1 cells in 6-well plates and treat with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time points (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed THP-1 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Quantitative Data
The following tables summarize the biological activity of a representative BRD4-targeting PROTAC (Compound 21) synthesized using a pomalidomide-based linker.
Table 1: Inhibitory Activity against BRD4 and THP-1 Cell Growth [2]
| Compound | BRD4 (BD1) IC₅₀ (nM) | THP-1 Cell Growth IC₅₀ (µM) |
| Compound 21 | 41.8 | 0.81 |
Table 2: Degradation of BRD4 and c-Myc in THP-1 Cells [2]
| Treatment (1 µM, 24h) | % BRD4 Protein Remaining | % c-Myc Protein Remaining |
| Compound 21 | Significant Degradation | Significant Reduction |
Signaling Pathway: BRD4 Degradation and Downstream Effects
BRD4 is a key transcriptional regulator, and its degradation by a pomalidomide-based PROTAC leads to the downregulation of its target genes, most notably the oncogene c-Myc. This suppression of c-Myc is a critical downstream event that contributes to the anti-proliferative effects of BRD4 degraders in cancer cells.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pomalidomide-C4-NH2 Hydrochloride: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C4-NH2 hydrochloride is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound. It is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering detailed insights into the experimental protocols and the underlying principles of its application in PROTAC technology.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C4 amine linker, which provides a reactive handle for conjugation to a target protein ligand. The hydrochloride salt form enhances the compound's solubility and stability.
In the context of PROTACs, Pomalidomide-C4-NH2 serves as the "E3 ligase-recruiting" component. Once conjugated to a ligand that binds a target protein, the resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₇H₂₁ClN₄O₄ |
| Molecular Weight | 380.83 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity (Typical) | ≥98% |
| CAS Number | 2162120-73-0 |
| Storage Conditions | -20°C, sealed, away from moisture and light |
Synthesis and Characterization
While specific, proprietary synthesis protocols may vary between suppliers, a general and representative method for the synthesis of pomalidomide-linker conjugates involves the reaction of a pomalidomide precursor with an appropriate amine linker.
Representative Synthetic Protocol
A common strategy for the synthesis of pomalidomide-amine linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoropomalidomide with a protected diamine linker, followed by deprotection.
Materials:
-
4-fluoropomalidomide
-
N-Boc-1,4-diaminobutane
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (in a suitable solvent, e.g., dioxane or ether)
Procedure:
-
Step 1: Coupling Reaction: To a solution of 4-fluoropomalidomide (1 equivalent) and N-Boc-1,4-diaminobutane (1.2 equivalents) in DMF, add DIPEA (2-3 equivalents). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Step 2: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the Boc-protected Pomalidomide-C4-NH-Boc.
-
Step 3: Boc Deprotection: The purified Boc-protected intermediate is dissolved in DCM, and TFA is added dropwise at 0 °C. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Step 4: Salt Formation: The solvent and excess TFA are removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM), and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.
Characterization Methods
The structure and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and key intermediates. The spectra would be expected to show characteristic peaks for the pomalidomide core and the C4 alkyl linker.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the purity of the compound and confirm its molecular weight. The liquid chromatography separates the target compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio, which should correspond to the expected molecular weight of Pomalidomide-C4-NH2.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative determination of the purity of the final product.
Role in PROTAC Technology and Mechanism of Action
This compound is a fundamental component in the construction of PROTACs that utilize the CRBN E3 ligase. The primary amine of the C4 linker serves as a versatile attachment point for a variety of linkers and target-binding ligands.
Signaling Pathway
The following diagram illustrates the general mechanism of action of a PROTAC incorporating a pomalidomide-based CRBN ligand.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental and Logical Workflows
The development and utilization of this compound in a research setting follows a logical progression from synthesis to application in PROTAC assembly and testing.
Synthesis and Characterization Workflow
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This compound is a well-defined and indispensable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its structure allows for straightforward conjugation to a wide array of target-binding ligands, facilitating the rapid development of novel protein degraders. A thorough understanding of its synthesis, characterization, and mechanism of action is paramount for the successful application of this molecule in advancing the field of targeted protein degradation. This guide provides a foundational resource for scientists and researchers, enabling them to effectively utilize this compound in their drug discovery endeavors.
Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Pomalidomide-C4-NH2 hydrochloride as a core component in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing targeted protein ubiquitination and subsequent degradation. This document provides an overview of the underlying mechanism, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key processes.
Introduction to this compound in Targeted Protein Degradation
This compound is a synthetic chemical compound that serves as a crucial building block in the field of targeted protein degradation. It is a derivative of pomalidomide (B1683931), a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, this compound functions as the E3 ligase-recruiting moiety.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a chemical linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell.
Mechanism of Action
The mechanism of action for a PROTAC utilizing a pomalidomide-based ligand like this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the ubiquitination cascade, leading to the degradation of the target protein.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for pomalidomide-based PROTACs targeting different proteins. It is important to note that the linker and the target-binding ligand can significantly influence these values.
Table 1: Degradation Efficacy of Pomalidomide-Based EGFR PROTACs [1]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 15 | EGFR | A549 | 43.4 | >90% |
| Compound 16 | EGFR | A549 | 32.9 | 96% |
Table 2: Degradation Efficacy of a Pomalidomide-Based HDAC8 PROTAC [2]
| Compound | Target | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| ZQ-23 | HDAC8 | 147 | 93% | 10 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of PROTACs synthesized using this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Caption: Experimental workflow for Western Blotting.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), or a combination of both for 4-6 hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) and boil to inactivate deubiquitinases.
-
Dilute the lysate to reduce the SDS concentration and pre-clear with protein A/G beads.
-
Incubate the lysate with an antibody specific to the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high molecular weight bands indicates ubiquitination.
-
The membrane can be stripped and re-probed with the anti-target protein antibody to confirm the immunoprecipitation of the target.
-
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: On ice, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Varying concentrations of the PROTAC or vehicle control.
-
-
Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the reaction mixture by SDS-PAGE and western blot using an antibody against the target protein to detect the formation of higher molecular weight ubiquitinated species.
Signaling Pathway and Logical Relationships
The core of the PROTAC technology lies in the chemically induced proximity between the target protein and the E3 ligase, hijacking the cell's natural protein degradation machinery.
Caption: Logical relationship of this compound-based PROTAC action.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that effectively induce the ubiquitination and degradation of target proteins. The modular nature of PROTACs, enabled by such building blocks, allows for the rapid development and optimization of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these novel therapeutic agents. As the field of targeted protein degradation continues to expand, the use of well-characterized components like this compound will be instrumental in advancing the development of new medicines for a wide range of diseases.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Proteolysis-Targeting Chimeras (PROTACs) that utilize pomalidomide (B1683931) as a Cereblon (CRBN) E3 ubiquitin ligase ligand. It covers the fundamental mechanism of action, development strategies, key quantitative data for representative molecules, and detailed experimental protocols for their characterization.
Introduction: Harnessing Pomalidomide for Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
Pomalidomide, a potent analog of thalidomide (B1683933), is an immunomodulatory drug (IMiD) approved for treating multiple myeloma.[4][5] Its mechanism involves binding to Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[][7][8] This inherent ability to recruit CRBN has made pomalidomide a highly sought-after E3 ligase ligand in PROTAC design.[4] Compared to its predecessor thalidomide, pomalidomide often exhibits stronger binding affinity to CRBN and possesses a convenient chemical handle (the amino group on the phthalimide (B116566) ring) for linker attachment, which can lead to more efficient protein degradation.[2]
Mechanism of Action of Pomalidomide-Based PROTACs
The function of a pomalidomide-based PROTAC is to induce the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase.[9] This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its target-binding ligand and to CRBN via its pomalidomide moiety. This brings the POI and the E3 ligase into close proximity.[2]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[]
-
Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and CRBN are released and can participate in further cycles of degradation, allowing them to act catalytically.[10]
Data Summary: Performance of Pomalidomide-Based PROTACs
The efficacy of pomalidomide-based PROTACs has been demonstrated against a wide range of clinically relevant targets. The following tables summarize key quantitative data for several published examples.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Identifier | Target Protein | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| Compound 16 | EGFR | ~1-10 µM | 96% (at 72h) | A549 | [11][12] |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified | [13] |
| KP-14 | KRAS G12C | ~1.25 µM | Not Specified | NCI-H358 | [14] |
| GP262 | PI3Kγ | 88.4 nM | >70% | THP-1 | [15] |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: Antiproliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Identifier | Target Protein | IC₅₀ (Antiproliferative) | Cell Line | Reference |
| Compound 16 | EGFR | 0.55 µM | A549 | [12] |
| GP262 | PI3K/mTOR | 44.3 nM | OCI-AML3 | [15] |
| GP262 | PI3K/mTOR | 48.3 nM | THP-1 | [15] |
-
IC₅₀: Half-maximal inhibitory concentration for cell growth/viability.
Experimental Protocols
The characterization of pomalidomide-based PROTACs involves a series of biochemical and cellular assays to confirm their mechanism of action and efficacy.
Synthesis of a Pomalidomide-Linker Intermediate
A common strategy for synthesizing pomalidomide-based PROTACs involves creating a pomalidomide derivative with a linker terminating in a reactive group, such as an azide (B81097), which can be easily conjugated to a target-binding ligand using "click chemistry".[3][4]
Protocol: Synthesis of Pomalidomide-C5-Azide [3][4]
-
Alkylation:
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield N-(5-bromopentyl)-pomalidomide.
-
-
Azidation:
-
To a solution of the N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM.
-
Wash, dry, and concentrate the organic layers to obtain the Pomalidomide-C5-Azide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
-
Western Blot for Target Protein Degradation
This is the primary assay to quantify the degradation of the target protein induced by the PROTAC.[4][12]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values.[12]
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4][15]
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation.
-
Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). This will cause polyubiquitinated proteins to accumulate.[15]
-
-
Immunoprecipitation:
-
Lyse the cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein and run on an SDS-PAGE gel.
-
Perform a Western blot as described above, but probe the membrane with an antibody against ubiquitin.
-
A ladder of high-molecular-weight bands in the PROTAC + MG132 lane indicates polyubiquitination of the target protein.[1]
-
Cell Viability Assay
This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[16][17]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ atmosphere.[16]
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the percentage of viability against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualized Workflows and Pathways
Visual diagrams are essential for understanding the complex relationships in PROTAC development and mechanism.
General Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial characterization of a novel pomalidomide-based PROTAC.
Targeted Signaling Pathway Example: EGFR Degradation
Pomalidomide-based PROTACs have been developed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Degrading EGFR disrupts downstream pro-survival signaling pathways.
Conclusion
Pomalidomide has proven to be an exceptionally effective E3 ligase ligand for the development of PROTACs. Its robust recruitment of the CRBN E3 ligase complex, coupled with favorable chemical properties, has enabled the creation of potent degraders for a multitude of high-value therapeutic targets. The systematic application of the synthetic strategies and characterization assays detailed in this guide is crucial for advancing novel pomalidomide-based PROTACs from discovery to clinical validation. As the field of targeted protein degradation continues to expand, these molecules will undoubtedly remain at the forefront of innovative drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
Pomalidomide-C4-NH2 Hydrochloride: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C4-NH2 hydrochloride is a key synthetic chemical compound that serves as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in oncology. This molecule incorporates the high-affinity pomalidomide (B1683931) moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a C4-amine linker. This functionalized linker provides a reactive handle for attaching a ligand that targets a specific protein of interest for degradation. In essence, this compound acts as a critical building block for constructing heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate cancer-promoting proteins.[1][2][3] This technical guide provides an in-depth overview of its core applications in cancer cell line studies, focusing on its role within PROTACs, relevant quantitative data, experimental protocols, and associated signaling pathways.
Mechanism of Action: The Role of Pomalidomide-C4-NH2 in PROTACs
This compound itself is not typically evaluated for direct cytotoxic effects. Instead, its utility lies in its incorporation into a PROTAC molecule. The pomalidomide component of the resulting PROTAC binds to the CRBN E3 ligase, while the other ligand, attached via the C4-NH2 linker, binds to a specific protein of interest (POI). This dual binding induces proximity between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based CRBN ligand.
Caption: General mechanism of a pomalidomide-based PROTAC.
Quantitative Data in Cancer Cell Line Studies
The following tables summarize the in vitro efficacy of various PROTACs that have been synthesized using a pomalidomide-based CRBN ligand, demonstrating the utility of this chemical moiety in targeted protein degradation. It is important to note that these values reflect the activity of the final PROTAC molecule, not this compound in isolation.
Table 1: Efficacy of Pomalidomide-Based EGFR-Targeting PROTACs
| Compound | Target | Cell Line | IC50 (µM) | Dmax (%) | Timepoint (h) |
| Compound 16 | EGFRWT | MCF-7 | 0.10 | 96 | 72 |
| Compound 16 | EGFRWT | HepG-2 | - | - | - |
| Compound 16 | EGFRWT | HCT-116 | - | - | - |
| Compound 16 | EGFRWT | A549 | - | - | - |
| Compound 16 | EGFRT790M | - | 4.02 | - | - |
Data extracted from a study on novel pomalidomide-based PROTACs targeting EGFR.[4][5][6]
Table 2: Efficacy of a Pomalidomide-Based HDAC8-Targeting PROTAC
| Compound | Target | DC50 (nM) | Dmax (%) | Timepoint (h) |
| ZQ-23 | HDAC8 | 147 | 93 | 10 |
Data from a study on the discovery of pomalidomide-based PROTACs for the selective degradation of histone deacetylase 8.[7]
Experimental Protocols
Detailed experimental protocols for studies involving this compound would be specific to the final PROTAC being investigated. However, the following are generalized methodologies for key experiments commonly performed in the evaluation of such compounds.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of a pomalidomide-based PROTAC on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC compound (or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for a typical cell viability (MTT) assay.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the pomalidomide-based PROTAC.
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, the recombinant target protein, and ubiquitin in a reaction buffer.
-
PROTAC Addition: Add the pomalidomide-based PROTAC at various concentrations (or a vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the samples by Western blotting using an antibody against the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein.
Caption: Workflow for an in vitro ubiquitination assay.
Signaling Pathways
The signaling pathways affected by a PROTAC utilizing this compound are dependent on the specific protein of interest being targeted for degradation. For instance, a PROTAC targeting EGFR would impact downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation, survival, and metastasis.
The following diagram illustrates the logical relationship in designing a PROTAC using this compound.
Caption: Logical design of a pomalidomide-based PROTAC.
Conclusion
This compound is a vital research tool and a fundamental component in the synthesis of pomalidomide-based PROTACs. While not intended for use as a standalone therapeutic, its role as a potent CRBN E3 ligase binder is critical for the function of these targeted protein degraders. The data from studies on PROTACs derived from this molecule underscore its importance and utility in developing novel cancer therapies. Researchers and drug developers can leverage this compound to create highly specific and effective agents for degrading a wide array of oncoproteins, thereby opening new avenues for cancer treatment.
References
- 1. This compound | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pomalidomide-C4-NH2 Hydrochloride for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Pomalidomide-C4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and the C4-NH2 linker provides a reactive handle for conjugation to a target protein ligand.[1][2] The synthetic route described herein involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by a deprotection step. This protocol is designed to be a reliable and efficient method for producing high-quality this compound for research and development purposes.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[2] They consist of three key components: a ligand that binds to an E3 ubiquitin ligase, a ligand that binds to the POI, and a linker that connects the two. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely used E3 ligase ligand that binds to Cereblon (CRBN).[3] The synthesis of pomalidomide-based linkers is a critical step in the development of novel PROTACs. This protocol details the preparation of this compound, a versatile linker with a terminal primary amine ready for conjugation.
Signaling Pathway and Mechanism
The general mechanism of action for a pomalidomide-based PROTAC is initiated by the formation of a ternary complex between the PROTAC, the target protein (POI), and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Experimental Protocol
The synthesis of this compound is a two-step process. The first step is the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a mono-Boc-protected C4 amine linker. The second step is the deprotection of the Boc group to yield the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Fluorothalidomide | Commercial Vendor | >98% |
| N-Boc-1,4-diaminobutane | Commercial Vendor | >98% |
| Dimethyl sulfoxide (B87167) (DMSO) | Commercial Vendor | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Vendor | >99% |
| Dichloromethane (DCM) | Commercial Vendor | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercial Vendor | >99% |
| Diethyl ether | Commercial Vendor | Anhydrous |
| Hydrochloric acid (HCl) in Dioxane | Commercial Vendor | 4 M |
Step 1: Synthesis of Pomalidomide-C4-NH-Boc
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add N-Boc-1,4-diaminobutane (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 12-16 hours. Recent studies have shown that elevated temperatures can improve the yield of the desired pomalidomide derivatives.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Pomalidomide-C4-NH-Boc as a solid.
Step 2: Synthesis of this compound
-
Dissolve the Pomalidomide-C4-NH-Boc (1.0 eq) obtained from Step 1 in a minimal amount of DCM.
-
Add a solution of 4 M HCl in dioxane (10-20 eq) to the mixture at 0 °C. Alternatively, a solution of trifluoroacetic acid (TFA) in DCM can be used.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 4-Fluorothalidomide, N-Boc-1,4-diaminobutane, DIPEA | DMSO | 130 °C | 12-16 | 60-75 |
| 2 | Boc Deprotection | Pomalidomide-C4-NH-Boc, 4 M HCl in Dioxane | DCM | RT | 2-4 | >90 |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Application in PROTAC Synthesis
The synthesized this compound serves as a key intermediate for the construction of PROTACs. The terminal primary amine of the C4 linker can be readily coupled to a linker attached to a POI ligand. A common method for this conjugation is amide bond formation, where the amine of the pomalidomide linker is reacted with a carboxylic acid on the POI-linker fragment using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a critical building block for the development of pomalidomide-based PROTACs. The described method is robust and should enable researchers to efficiently produce this important intermediate for their drug discovery efforts.
References
Application Notes and Protocols for the Conjugation of Pomalidomide-C4-NH2 to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the successful conjugation of Pomalidomide-C4-NH2 to a target protein ligand, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), and coupling it to a ligand for a protein of interest (POI) can induce the degradation of that protein.[1][2][3][4] This document outlines the chemical principles, experimental procedures, and optimization strategies for this bioconjugation reaction.
Introduction to Pomalidomide-C4-NH2 Conjugation
Pomalidomide-C4-NH2 is a derivative of Pomalidomide that incorporates a C4 alkyl linker terminating in a primary amine (-NH2). This primary amine serves as a versatile reactive handle for covalent attachment to a ligand targeting a specific protein. The most common strategy for this conjugation is the formation of a stable amide bond between the primary amine of Pomalidomide-C4-NH2 and a carboxylic acid group on the target protein ligand. This is typically achieved using carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7]
The resulting bifunctional molecule, or PROTAC, is designed to simultaneously bind to both the E3 ligase CRBN (via the Pomalidomide moiety) and the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2][8][9]
Signaling and Experimental Workflow Diagrams
Cereblon (CRBN) Signaling Pathway in PROTAC-mediated Degradation
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for Pomalidomide-C4-NH2 Conjugation
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. scispace.com [scispace.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for In Vitro Applications of Pomalidomide-C4-NH2 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pomalidomide-C4-NH2 hydrochloride is a synthetic derivative of pomalidomide (B1683931), an immunomodulatory agent. This compound incorporates a C4-amine linker, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The pomalidomide moiety of this compound functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN to a target protein via a linker, a PROTAC facilitates the ubiquitination and subsequent degradation of that protein. The primary neosubstrates of pomalidomide-recruited CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors is central to the anti-neoplastic and immunomodulatory effects of pomalidomide.[1][2]
These application notes provide detailed protocols for the in vitro characterization of this compound and PROTACs derived from it. The protocols cover essential assays to assess its biological activity, including its effects on cell viability, its ability to induce the degradation of target proteins, and its role in mediating protein-protein interactions within the CRBN E3 ligase complex.
Mechanism of Action
This compound, as a CRBN ligand, facilitates the formation of a ternary complex between CRBN, the PROTAC, and the target protein. This induced proximity leads to the ubiquitination of the target protein by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos in immune cells leads to downstream effects such as T-cell activation and anti-proliferative effects in cancer cells.[1][4]
Pomalidomide-based PROTAC mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide in relevant in vitro assays. These values can serve as a reference for designing experiments with this compound-based PROTACs.
Table 1: Pomalidomide IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | Assay Duration | IC50 (µM) |
|---|---|---|
| RPMI-8226 | 48 hours | 8 |
| OPM2 | 48 hours | 10 |
Table 2: Pomalidomide-Induced Degradation of Ikaros and Aiolos
| Cell Line | Protein Target | Treatment | Degradation |
|---|---|---|---|
| U266 | Ikaros | 1-10 µM Pomalidomide for 6 hours | Concentration-dependent |
| U266 | Aiolos | 1-10 µM Pomalidomide for 6 hours | Concentration-dependent |
| Primary T-cells | Ikaros | 1 µM Pomalidomide for 1-24 hours | Time-dependent |
| Primary T-cells | Aiolos | 1 µM Pomalidomide for 1-24 hours | Time-dependent |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound or a derived PROTAC on cancer cell lines.
Workflow for MTT Cell Viability Assay.
Materials:
-
This compound (or derived PROTAC)
-
Target cancer cell line (e.g., RPMI-8226, OPM2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test for pomalidomide is 0.01 to 50 µM.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Target Protein Degradation
This protocol is to assess the degradation of target proteins (e.g., Ikaros, Aiolos) following treatment with this compound or a derived PROTAC.
Materials:
-
This compound (or derived PROTAC)
-
Target cell line (e.g., U266, MM.1S)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1-2 hours before adding the compound.[5]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the compound-dependent interaction between CRBN and a target protein.
Materials:
-
This compound (or derived PROTAC)
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for tagged proteins (e.g., FLAG-CRBN and HA-Target Protein)
-
Transfection reagent
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)
-
Anti-FLAG affinity beads (or other antibody-coupled beads)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 3xFLAG peptide or glycine-HCl pH 2.5)
-
Western blotting reagents
Procedure:
-
Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-CRBN and HA-Target Protein.
-
Cell Treatment: After 24-48 hours, treat the cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-4 hours.
-
Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with anti-FLAG affinity beads overnight at 4°C.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Analyze the input lysates and the eluted fractions by western blotting using anti-FLAG and anti-HA antibodies to detect CRBN and the target protein, respectively.
In Vitro Ubiquitination Assay
This protocol is to reconstitute the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4^CRBN^ E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant substrate protein (e.g., Ikaros)
-
This compound (or derived PROTAC)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2 mM)
-
Recombinant E1 enzyme (e.g., 100 nM)
-
Recombinant E2 enzyme (e.g., 500 nM)
-
Recombinant CRL4^CRBN^ complex (e.g., 200 nM)
-
Recombinant ubiquitin (e.g., 10 µM)
-
Recombinant substrate protein (e.g., 1 µM)
-
This compound or derived PROTAC (e.g., 10 µM) or DMSO control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the substrate protein to detect its ubiquitination (which will appear as a ladder of higher molecular weight bands).
T-Cell Activation Assay
This protocol measures the effect of the compound on T-cell activation.[6]
Materials:
-
This compound (or derived PROTAC)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
96-well round-bottom plates
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Stimulation and Treatment: Add anti-CD3/CD28 beads (e.g., at a 1:2 bead-to-cell ratio) and the compound at desired concentrations (e.g., 0.01 to 10 µM) simultaneously. Include a vehicle control.
-
Incubation: Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers and activation markers (CD25, CD69).
-
Flow Cytometry: Analyze the expression of activation markers on T-cell subsets (CD4+ and CD8+) using a flow cytometer.
NK Cell Cytotoxicity Assay
This protocol assesses the impact of the compound on the cytotoxic function of Natural Killer (NK) cells.[6]
Workflow for NK Cell Cytotoxicity Assay.
Materials:
-
This compound (or derived PROTAC)
-
NK cells (isolated from PBMCs)
-
Target cell line (e.g., K562)
-
Fluorescent dye for labeling target cells (e.g., Calcein-AM)
-
96-well U-bottom plate
-
Fluorescence plate reader
Procedure:
-
Effector Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit.
-
Target Cell Preparation: Label the target cells with a fluorescent dye according to the manufacturer's protocol.
-
Cell Plating: Plate a defined number of target cells (e.g., 5 x 10³) per well in a 96-well U-bottom plate.
-
Compound Treatment: Add the compound at desired concentrations to the target cells.
-
Co-culture: Add the isolated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.
-
Readout: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Pomalidomide is a thalidomide (B1683933) analogue and should be handled with caution, especially by women of childbearing potential. Dispose of the compound and contaminated materials according to institutional guidelines.
References
- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Pomalidomide-C4-NH2 hydrochloride solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of stock solutions for Pomalidomide-C4-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a derivative of pomalidomide, an immunomodulatory drug. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In PROTAC technology, this molecule serves as the E3 ligase-binding component, which, when linked to a target protein-binding ligand, facilitates the degradation of the target protein. Accurate preparation of stock solutions is critical for reproducible experimental results.
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). It is important to use high-quality, anhydrous DMSO, as its hygroscopic nature can impact solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 17.5[1][2] | 45.95[1][2] | Ultrasonic treatment may be required to fully dissolve the compound.[1][2] Use of newly opened DMSO is recommended.[1] |
Note: The solubility of this compound in aqueous solutions is expected to be low. For experiments requiring aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 380.83 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a clean microcentrifuge tube.
-
Adding Solvent: Add 262.58 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.[1][2]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table for Different Concentrations
| Desired Stock Concentration | Mass of Compound (for 1 mg) | Volume of DMSO | Mass of Compound (for 5 mg) | Volume of DMSO | Mass of Compound (for 10 mg) | Volume of DMSO |
| 1 mM | 1 mg | 2.6258 mL | 5 mg | 13.1292 mL | 10 mg | 26.2584 mL |
| 5 mM | 1 mg | 0.5252 mL | 5 mg | 2.6258 mL | 10 mg | 5.2517 mL |
| 10 mM | 1 mg | 0.2626 mL | 5 mg | 1.3129 mL | 10 mg | 2.6258 mL |
Signaling Pathway
Pomalidomide exerts its biological effects by acting as a "molecular glue" that brings together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: Pomalidomide binds to CRBN, inducing the degradation of Ikaros and Aiolos.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for this compound stock preparation and use.
References
Application Notes and Protocols for Measuring Protein Degradation with Pomalidomide-C4-NH2 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a derivative of thalidomide, is an immunomodulatory drug with potent anti-neoplastic activity, particularly in multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which acts as a substrate receptor.[1][2][3] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neo-substrates.[1][4] The most well-characterized neo-substrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][5] The degradation of these transcription factors is a key driver of the anti-myeloma and immunomodulatory effects of pomalidomide.[1][3]
Pomalidomide-C4-NH2 is a functionalized analog of pomalidomide that incorporates a C4 amine linker. This linker is crucial for its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety.[6] By conjugating a ligand for a protein of interest to the C4-NH2 group, researchers can create heterobifunctional molecules that induce the degradation of specific target proteins.
This document provides a detailed protocol for utilizing Western blot to quantify the degradation of target proteins, such as IKZF1 and IKZF3, following treatment with Pomalidomide-C4-NH2.
Signaling Pathway
Pomalidomide-C4-NH2, upon entering the cell, binds to the Cereblon (CRBN) subunit of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event induces a conformational change in CRBN, creating a new binding surface for neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The CRL4-CRBN complex then polyubiquitinates these captured proteins, marking them for degradation by the 26S proteasome.[4] The degradation of these transcription factors leads to downstream anti-proliferative and pro-apoptotic effects in cancer cells.[1]
Experimental Workflow
The overall experimental workflow for assessing protein degradation via Western blot involves cell culture and treatment, protein extraction and quantification, SDS-PAGE and protein transfer, immunodetection, and finally, data analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a quantitative Western blot to measure the degradation of a target protein (e.g., IKZF1) in response to Pomalidomide-C4-NH2 treatment.
1. Cell Culture and Treatment a. Seed the appropriate cell line (e.g., multiple myeloma cell line MM.1S) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Prepare a stock solution of Pomalidomide-C4-NH2 in DMSO. d. Treat cells with varying concentrations of Pomalidomide-C4-NH2 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). e. Include a vehicle control (DMSO) and a positive control (e.g., a known degrader for the target protein, if available). A proteasome inhibitor (e.g., MG132) can be used as a negative control for degradation.[7]
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein and store it at -80°C.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[8] c. Include a pre-stained protein ladder to monitor protein migration. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation a. Primary Antibody: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-vinculin) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically. b. Washing: Wash the membrane three times for 10 minutes each with TBST. c. Secondary Antibody: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
8. Signal Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time. d. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample. c. Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Degradation of Target Protein
| Pomalidomide-C4-NH2 Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Time-Course of Target Protein Degradation
| Time (hours) | Normalized Target Protein Level (at a fixed concentration) | % Degradation vs. Time 0 |
| 0 | 0% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 16 | ||
| 24 |
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to quantitatively assess protein degradation induced by Pomalidomide-C4-NH2. By following this detailed methodology, researchers can effectively characterize the dose- and time-dependent degradation of target proteins, which is crucial for the development and validation of novel protein degraders for therapeutic applications. Rigorous experimental design, including appropriate controls and quantitative analysis, is essential for obtaining reliable and reproducible results.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. content.protocols.io [content.protocols.io]
- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
Application Notes and Protocols for the Analytical Characterization of Pomalidomide-C4-NH2 Hydrochloride
Introduction
Pomalidomide-C4-NH2 hydrochloride is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a bifunctional molecule that incorporates the Pomalidomide ligand, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a C4-amine linker.[1][2] This terminal amine group allows for straightforward conjugation to a target protein ligand, forming a complete PROTAC molecule. PROTACs are an emerging therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[3][4]
The efficacy and safety of a PROTAC are highly dependent on its purity and structural integrity. Therefore, robust analytical methods are required to characterize these molecules at every stage of development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
Safety and Handling Protocols for Pomalidomide-C4-NH2 Hydrochloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, meticulous adherence to safety and handling procedures for potent compounds like Pomalidomide-C4-NH2 hydrochloride is paramount. This document provides detailed application notes and protocols to ensure laboratory safety and proper experimental execution.
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and a C4 amine linker, designed for use in Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3] PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[4][5][6][7] Pomalidomide (B1683931) acts as the E3 ligase ligand, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[8][][10][11] This complex then ubiquitinates the target protein, marking it for degradation by the proteasome.[7][12]
Safety and Handling
Given the potent biological activity of pomalidomide, a derivative of thalidomide, strict safety measures are essential. Pomalidomide is classified as a reproductive hazard and may cause damage to organs through prolonged or repeated exposure.
1.1 Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | Use in a well-ventilated area. For handling powders outside of a ventilated enclosure, a respirator may be necessary. |
1.2 Handling Procedures
-
Ventilation: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure.[13]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.[13]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Collect the spilled material using appropriate absorbent pads and dispose of it as hazardous waste. Do not let the chemical enter drains.[14]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
1.3 Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring safety.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.[1][2][13] Protect from moisture and light.[1][2] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of with household garbage or allow it to reach the sewage system. |
Mechanism of Action: Pomalidomide in PROTAC Technology
This compound serves as a crucial component in the design of PROTACs. Its primary function is to engage the Cereblon (CRBN) E3 ubiquitin ligase.
Caption: Pomalidomide-based PROTAC mechanism of action.
The pomalidomide moiety of the PROTAC molecule binds to Cereblon, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[10][12] This binding event brings the E3 ligase into close proximity with a target protein of interest (POI), which is bound by the other ligand on the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a PROTAC and its subsequent use in cell-based assays.
3.1 PROTAC Synthesis
This compound provides a reactive amine group for conjugation to a linker, which is then attached to a ligand for the target protein. Standard amine coupling chemistries can be employed for this synthesis.
3.2 Cell-Based Protein Degradation Assay
This protocol outlines a typical workflow for evaluating the degradation of a target protein in cultured cells using a pomalidomide-based PROTAC.
Caption: General workflow for a cell-based protein degradation assay.
Materials:
-
Cell line expressing the target protein of interest (e.g., multiple myeloma cell lines for oncology targets).
-
Complete cell culture medium.
-
Pomalidomide-based PROTAC.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment:
-
Prepare a stock solution of the pomalidomide-based PROTAC in DMSO.[1]
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. A typical dose-response experiment might include concentrations ranging from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Incubate the cells for a specified period (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify the protein levels.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary
The following table provides a general reference for concentrations and time points that can be used as a starting point for optimization in specific experimental systems.
| Parameter | Typical Range | Notes |
| PROTAC Concentration | 1 nM - 10 µM | A broad range is recommended for initial dose-response experiments. |
| Incubation Time | 4 - 24 hours | Time-course experiments are crucial to determine the kinetics of degradation. |
| DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. |
| Protein Loading (WB) | 10 - 30 µg | The optimal amount may vary depending on the abundance of the target protein. |
These guidelines and protocols provide a framework for the safe and effective use of this compound in research and drug development. It is imperative that all procedures are conducted in accordance with institutional safety policies and that researchers exercise due diligence in handling this potent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 4. PROTAC | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 12. Cereblon - Wikipedia [en.wikipedia.org]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. targetmol.com [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomalidomide-C4-NH2 Linker for Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing the linker length of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on Pomalidomide-C4-NH2, for efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Pomalidomide-based PROTAC?
A1: The linker in a Pomalidomide-based PROTAC is a crucial component that connects the Pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a ligand that binds to the target protein of interest (POI). The linker's primary function is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1] The length, composition, and attachment point of the linker are critical for achieving the necessary proximity and orientation between the target protein and CRBN to enable efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Q2: How does the C4 linker length in Pomalidomide-C4-NH2 impact ternary complex formation and degradation efficacy?
A2: The "C4" in Pomalidomide-C4-NH2 refers to a four-carbon alkyl chain. The length of this linker is a critical determinant of PROTAC efficacy.[1]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[1][3]
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to an unstable or non-productive ternary complex.[1][3]
The optimal linker length is highly dependent on the specific target protein and must often be determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths.[4]
Q3: What is the "hook effect" and how can it be addressed when optimizing my Pomalidomide-based PROTAC?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5] To mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5] Testing lower concentrations (in the nanomolar to low micromolar range) can help identify the "sweet spot" for maximal degradation.[5]
Q4: My PROTAC binds to both the target protein and CRBN in binary assays but does not induce degradation. What are the potential linker-related issues?
A4: This is a common challenge that often points to issues with ternary complex formation.[3] Potential linker-related problems include:
-
Incorrect Linker Length or Rigidity: The linker may not be the optimal length or may be too flexible or too rigid to support a productive ternary complex conformation.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[3]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| No target degradation observed | Suboptimal linker length preventing ternary complex formation. | Synthesize a library of PROTACs with varying linker lengths (e.g., C2, C3, C5, C6 in addition to C4) and compositions (e.g., PEG-based linkers) to identify the optimal length and flexibility.[6] |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties, such as solubility and cell permeability. Consider incorporating more hydrophilic moieties like PEG units.[7] | |
| Low expression of Cereblon (CRBN) in the cell line. | Confirm CRBN expression levels in your cell line using Western blot. Select a cell line with robust CRBN expression. | |
| "Hook effect" observed (degradation decreases at higher concentrations) | Formation of unproductive binary complexes at high PROTAC concentrations. | Perform a detailed dose-response curve to identify the optimal concentration for maximal degradation (Dmax) before the onset of the hook effect.[5] |
| Low cooperativity in ternary complex formation. | Use biophysical assays like SPR or ITC to measure the cooperativity of ternary complex formation. A well-designed linker can promote positive cooperativity.[5] | |
| Off-target protein degradation | The Pomalidomide moiety can induce degradation of endogenous CRBN substrates. | This is an inherent property of Pomalidomide-based PROTACs. If off-target effects are a concern, consider using a different E3 ligase ligand. |
Quantitative Data on Linker Length Optimization
The following tables summarize quantitative data from studies on Pomalidomide-based PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK) [1]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| 1 | PEG | 10 | C4 | 15 | >95 |
| 2 | PEG | 13 | C4 | 8 | >95 |
| 3 | Alkyl | 12 | C5 | 25 | >90 |
| 4 | Alkyl | 15 | C5 | 12 | >95 |
Data synthesized from published literature.[1]
Table 2: Pomalidomide-Based PROTACs Targeting Wild-Type EGFR [1]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| 5 | PEG | 11 | C4 | 50 | ~80 |
| 6 | PEG | 14 | C4 | 25 | ~90 |
| 7 | Alkyl | 10 | C5 | 100 | ~70 |
| 8 | Alkyl | 13 | C5 | 60 | ~85 |
Data synthesized from published literature.[1]
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a Pomalidomide-based PROTAC.[8][9]
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[10]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay is used to measure the binding kinetics and affinity of the ternary complex.[11][12][13][14]
1. Immobilization:
-
Immobilize the E3 ligase (e.g., CRBN) onto the sensor chip surface.
2. Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.
3. Ternary Complex Analysis:
-
Pre-incubate the PROTAC with the target protein.
-
Inject the PROTAC-target protein mixture over the immobilized E3 ligase.
-
The increase in response compared to the binary interaction indicates the formation of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha), which is the ratio of the binary to ternary complex binding affinities. A high cooperativity factor often correlates with efficient degradation.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting poor protein degradation with Pomalidomide-C4-NH2 PROTACs
Technical Support Center: Troubleshooting Pomalidomide-C4-NH2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered with Pomalidomide-C4-NH2 Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a Pomalidomide-C4-NH2 PROTAC and how does it work?
A Pomalidomide-C4-NH2 PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1] It is composed of three key parts:
-
A "warhead" that binds to your protein of interest (POI).
-
A Pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[]
-
A C4-NH2 linker that connects the warhead and the Pomalidomide ligand.[1]
The PROTAC works by forming a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[3][4] This proximity allows the E3 ligase to transfer ubiquitin tags to the target protein, marking it for destruction by the cell's proteasome.[5][6]
Q2: Why am I not seeing any degradation of my target protein?
Lack of degradation is a common issue with multiple potential causes.[7] Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The crucial POI-PROTAC-CRBN complex may not be forming efficiently.[3][7]
-
Suboptimal PROTAC Concentration: The concentration may be too low for activity or, paradoxically, too high, leading to the "hook effect".[8][9]
-
Poor Linker Design: While you are using a C4 linker, its attachment point or rigidity might not be optimal for creating a productive ternary complex geometry.[7][10]
-
Cell Line Specifics: The expression levels of your target protein or the CRBN E3 ligase may be too low in your chosen cell line.[8][11]
-
Compound Properties: The PROTAC may have poor cell permeability or could be unstable in your experimental conditions.[12][13]
Q3: What is the "hook effect" and how does it affect my results?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[9][14] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex required for degradation.[7][15] Failing to account for the hook effect can lead to misinterpreting a potent PROTAC as inactive if only tested at high concentrations.[9]
Q4: My PROTAC is causing unexpected effects. Could these be off-targets?
Yes, off-target effects are a known consideration. Pomalidomide itself, as an immunomodulatory drug (IMiD), can recruit and degrade a specific set of "neo-substrate" proteins, most notably zinc-finger (ZF) transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[][15][16][17] This activity is independent of your intended target and can persist in your PROTAC. Therefore, it is crucial to assess the degradation of known Pomalidomide off-targets to understand the complete activity profile of your molecule.[16][18]
Detailed Troubleshooting Guides
Problem: No or Low Target Degradation Observed
Question: I've treated my cells with my Pomalidomide-C4-NH2 PROTAC, but the Western blot shows no reduction in my target protein. What should I investigate?
Answer: A systematic approach is required to pinpoint the issue. Follow this workflow to diagnose the problem.
Troubleshooting Steps in Detail:
-
Verify Compound Integrity: Ensure your PROTAC has not degraded during storage and that the stock solution is viable.
-
Optimize Concentration: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours) to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[14] This will also reveal a potential hook effect.[9]
-
Confirm Protein Expression: Use Western blotting to verify that your cell line expresses sufficient levels of both your target protein and the CRBN E3 ligase.[8][11] Low levels of either will limit degradation.
-
Assess Ternary Complex Formation: Use techniques like Co-Immunoprecipitation (Co-IP) or NanoBRET to confirm that your PROTAC can successfully bring the target and CRBN together inside the cell.[8][11]
-
Check Ubiquitin-Proteasome System (UPS) Function: Treat cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC. If your PROTAC is working, the inhibitor should block degradation and "rescue" the target protein level.[8] This confirms the degradation is proteasome-dependent.
Problem: Suspected Off-Target Degradation
Question: I'm observing degradation of proteins other than my intended target. How can I confirm and address this?
Answer: Pomalidomide-based PROTACs can retain the intrinsic ability of Pomalidomide to degrade zinc-finger (ZF) proteins.[16][17][18]
-
Targeted Western Blot: Check for the degradation of known Pomalidomide neo-substrates, such as IKZF1, IKZF3, and ZFP91, in your treated cells.[15][16]
-
Global Proteomics: For a comprehensive view, perform a quantitative mass spectrometry-based proteomics experiment to identify all proteins that are downregulated upon PROTAC treatment.[5]
-
Design Mitigation: While the C4-NH2 linker is fixed, awareness of these off-targets is crucial. Studies have shown that modifying the pomalidomide phthalimide (B116566) ring at the C5 position can reduce off-target ZF degradation while maintaining on-target activity.[16][18][19] This could be a consideration for future PROTAC designs.
Data Presentation
Table 1: Troubleshooting Checklist for Poor Degradation
| Potential Issue | Recommended Action | Success Metric |
| Compound Instability | Check compound purity and stability via LC-MS. Prepare fresh stock solutions. | Consistent results with fresh compound. |
| Suboptimal Concentration | Perform a wide dose-response curve (e.g., pM to µM range).[14] | Identification of optimal DC50 and Dmax; observation of a bell-shaped curve if hook effect is present.[9] |
| Low CRBN Expression | Quantify CRBN protein levels in the cell line via Western Blot.[8] | Detectable and sufficient CRBN expression. Consider alternative cell lines if levels are too low. |
| Inefficient Ternary Complex | Perform Co-IP, NanoBRET, or AlphaLISA to confirm complex formation.[8][20] | Detection of a Target-PROTAC-CRBN complex. |
| Inactive Proteasome | Co-treat with a proteasome inhibitor (e.g., MG132) and your PROTAC.[8] | Rescue of target protein degradation in the presence of the inhibitor. |
| Poor Cell Permeability | Evaluate compound stability in media and perform cell permeability assays.[11][12] | Sufficient intracellular concentration of the PROTAC. |
Table 2: Example Impact of PROTAC Linker Length on Degradation Efficacy
This table summarizes illustrative data from published studies to highlight the importance of the linker.
| Target Protein | Linker Type | Linker Length (atoms) | Resulting Degradation (DC50) | Reference |
| p38α | PEG | 15-17 | Optimal Degradation | [21] |
| p38α | PEG | <15 or >17 | Reduced Efficacy | [21] |
| ERα | PEG | 16 | Optimal Degradation | [22] |
| ERα | PEG | <16 or >16 | Significantly Reduced Efficacy | [22] |
Key Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This is the standard method for quantifying changes in target protein levels.[6][21]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[6][8]
-
Cell Lysis: Wash cells twice with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][8]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[6][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[8]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.[8]
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein (or CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.[8]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe one blot with an antibody against the target protein and another with an antibody against CRBN. The presence of both proteins in the sample where only one was pulled down confirms the formation of the ternary complex.[8]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated following PROTAC treatment.[12]
Methodology:
-
Cell Treatment: Treat cells with your PROTAC at its optimal degradation concentration for a time point just before significant degradation occurs (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) for the last 2-4 hours of treatment to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (DUBs) to preserve ubiquitin chains.
-
Immunoprecipitation: Perform an immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the pulled-down protein and run on an SDS-PAGE gel. Perform a Western blot using an antibody that recognizes ubiquitin (or a specific linkage like K48). A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of your target protein.[12]
References
- 1. Pomalidomide-C4-NH2 hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
Improving cell permeability of Pomalidomide-C4-NH2 containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Pomalidomide-C4-NH2 containing PROTACs.
Troubleshooting Guide
Issue: Low or no target protein degradation observed in cellular assays.
This is a common issue when developing novel PROTACs. Before investigating complex biological phenomena, it's crucial to rule out issues with the PROTAC molecule itself and its ability to cross the cell membrane.
| Possible Cause | Troubleshooting Steps |
| 1. Poor Cell Permeability | - Assess Passive Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the PROTAC's ability to passively diffuse across a lipid membrane.[1][2][3] - Evaluate Active Transport and Efflux: Use a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A Papp / A-B Papp) greater than 2 suggests the PROTAC is a substrate for efflux transporters.[4][5] - Optimize Physicochemical Properties: If permeability is low, consider strategies to reduce the polar surface area and molecular weight, or introduce intramolecular hydrogen bonds to promote a more "cell-permeable" conformation.[6][7][8] |
| 2. PROTAC Integrity and Stability | - Confirm Chemical Structure and Purity: Use techniques like LC-MS and NMR to verify the identity and purity (>95%) of your PROTAC stock.[9] - Assess Stability: Evaluate the stability of your PROTAC in your cell culture media over the time course of your experiment. |
| 3. Suboptimal PROTAC Concentration (Hook Effect) | - Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM). Excessively high concentrations can lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the functional ternary complex, which reduces degradation efficiency.[10] |
| 4. Insufficient E3 Ligase Expression | - Verify Cereblon (CRBN) Expression: Pomalidomide-based PROTACs require the E3 ligase Cereblon (CRBN) for their activity. Confirm that your experimental cell line expresses sufficient levels of CRBN.[10] |
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide-C4-NH2 containing PROTAC has a high molecular weight. How can I improve its cell permeability?
A1: High molecular weight is a common challenge for PROTACs.[11][12] Here are several strategies to consider:
-
Linker Optimization: The linker is the most flexible component for modification.[6][13]
-
Composition: Replacing hydrophilic polyethylene (B3416737) glycol (PEG) linkers with more lipophilic alkyl chains can improve permeability.[13][14]
-
Rigidity: Incorporating cyclic elements like piperidines or piperazines into the linker can improve both solubility and permeability.[2][15]
-
Conformational Shielding: Design linkers that promote the formation of intramolecular hydrogen bonds. This can induce a folded, more compact conformation that shields polar groups, reducing the polar surface area and improving membrane passage.[6][7][8]
-
-
Prodrug Strategy: Temporarily masking polar functional groups on the PROTAC with lipophilic moieties can enhance cell entry. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active PROTAC.[6]
Q2: My PROTAC shows good passive permeability in the PAMPA assay but poor activity in cells. What could be the reason?
A2: This discrepancy often points towards active cellular processes not captured by the PAMPA assay.[16]
-
Efflux Transporter Activity: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[4] A Caco-2 assay can confirm this by revealing a high efflux ratio.[5]
-
Metabolic Instability: The PROTAC could be rapidly metabolized within the cell. Consider modifications to metabolically liable sites.[6]
Q3: How does the choice of the E3 ligase ligand affect cell permeability?
A3: The E3 ligase ligand is a major determinant of the PROTAC's overall physicochemical properties. Pomalidomide, a derivative of thalidomide, recruits the CRBN E3 ligase. PROTACs based on CRBN ligands generally occupy a chemical space that is more favorable for cell permeability compared to those based on other E3 ligases like VHL.[13] However, even within CRBN-based PROTACs, modifications to the ligand can impact permeability and should be considered during the design phase.[17]
Q4: Are there alternative delivery strategies for my poorly permeable PROTAC?
A4: Yes, if chemical modifications are insufficient, several advanced delivery strategies can be explored:
-
Targeted Delivery Systems: Conjugating your PROTAC to a molecule that is actively transported into cells can bypass poor passive permeability. Examples include:
-
Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can improve solubility and facilitate cellular uptake.[12][20]
Quantitative Data Summary
The following tables summarize representative data from permeability assays for different PROTACs. These values can serve as a benchmark for your own experimental results.
Table 1: Permeability and Efflux Ratios of PROTACs in Different Cell Lines [4]
| Compound | Cell Line | Apparent Permeability (Papp) (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| ARV-771 | LLC-PK1 | 1.23 ± 0.11 | 1.98 ± 0.15 |
| MDR1 MDCK-II | 0.25 ± 0.04 | 28.36 ± 1.23 | |
| Caco-2 | 0.09 ± 0.01 | 87.62 ± 1.51 | |
| ARV-110 | LLC-PK1 | 0.54 ± 0.06 | 1.54 ± 0.12 |
| MDR1 MDCK-II | 0.11 ± 0.02 | 11.23 ± 0.87 | |
| Caco-2 | 0 | - | |
| KT-474 | LLC-PK1 | 0.89 ± 0.09 | 2.11 ± 0.18 |
| MDR1 MDCK-II | 0.15 ± 0.03 | 57.54 ± 2.22 | |
| Caco-2 | 0.12 ± 0.02 | 34.12 ± 1.09 |
Table 2: Caco-2 Permeability Data for Androgen Receptor (AR) PROTACs [16]
| PROTAC | E3 Ligase Ligand | Linker Type | A2B Papp (10⁻⁶ cm/s) | B2A Papp (10⁻⁶ cm/s) | Efflux Ratio |
| 14 | Cereblon | PEG | 1.7 | 14.1 | 8.4 |
| 20b | VHL | Alkyl | 0.35 | 0.24 | ~1 |
| 20d | VHL | PEG | <0.7 | 8.6 | >12 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[1][3]
Methodology:
-
Prepare Solutions:
-
Prepare a 1% solution of lecithin (B1663433) in dodecane.[21][22]
-
Dissolve the test PROTAC in a buffer solution (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.[21]
-
-
Prepare the PAMPA Plate:
-
The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate.
-
Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[22]
-
-
Run the Assay:
-
Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability and efflux.[5]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts in a Transwell™ plate system for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[5]
-
-
Assay Optimization for PROTACs:
-
Due to the nature of PROTACs, standard assay buffers may lead to low recovery. Consider adding a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer to reduce non-specific binding and improve solubility.[23]
-
-
Bidirectional Permeability Measurement:
-
Apical-to-Basolateral (A-B) Permeability: Add the PROTAC solution (at a defined concentration, e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.
-
Basolateral-to-Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
-
Incubation and Sampling:
-
Incubate the plates for a set period (e.g., 90-120 minutes).[23]
-
Take samples from the acceptor compartment at specified time points.
-
-
Analysis:
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 23. enamine.net [enamine.net]
Pomalidomide-C4-NH2 hydrochloride stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pomalidomide-C4-NH2 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Compound: Store the solid form of this compound at -20°C in a tightly sealed container, protected from moisture and light.[1][2][3]
-
Stock Solutions: For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Always use a tightly sealed container and protect from light.[1][2][3][4]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO. Ultrasonication may be required to achieve complete dissolution. It is important to note that hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.
Q3: I am observing lower than expected activity in my cell-based assays. Could this be a stability issue?
A3: Yes, a loss of biological activity can be an indicator of compound degradation. Pomalidomide (B1683931), the core structure of this compound, is known to be susceptible to degradation under various conditions, which can lead to the formation of inactive byproducts.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Based on studies of pomalidomide and related thalidomide (B1683933) derivatives, the primary degradation pathways for this compound in solution are likely to be:
-
Hydrolysis: The phthalimide (B116566) and glutarimide (B196013) rings of the pomalidomide core are susceptible to hydrolysis, especially under acidic or alkaline conditions. This can lead to ring-opening and loss of activity.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Photodegradation: Exposure to light can cause degradation. It is recommended to protect solutions from light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility. 2. Prepare fresh dilutions from a high-concentration DMSO stock solution immediately before use. 3. Consider using a different buffer system or adjusting the pH, keeping in mind that extreme pH values can accelerate degradation. |
| Inconsistent or Non-Reproducible Results | Degradation of the compound in stock solutions or experimental media. | 1. Verify the integrity of your stock solution. If stored for an extended period, consider preparing a fresh stock. 2. Minimize the time the compound is incubated in aqueous solutions or cell culture media before analysis. 3. Perform a stability study in your specific experimental medium to understand the degradation kinetics. |
| Complete Loss of Activity | Significant degradation of the compound. | 1. Confirm the age and storage conditions of your solid compound and stock solutions. 2. Prepare a fresh stock solution from a new vial of the solid compound. 3. Review your experimental protocol to identify any potential exposure to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure). |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the recommended storage conditions for stock solutions based on supplier information.
| Solvent | Storage Temperature | Storage Duration |
| DMSO | -80°C | Up to 6 months[1][2][3] |
| DMSO | -20°C | Up to 1 month[1][2][3] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Medium
This protocol provides a general method to evaluate the stability of this compound in a specific aqueous medium (e.g., cell culture medium, buffer) over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental medium (e.g., cell culture medium + 10% FBS)
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the stock solution into the pre-warmed experimental medium to the final working concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation: Immediately after collection, stop any further degradation by freezing the samples at -80°C or by immediate extraction/dilution in a solvent that precipitates proteins and stabilizes the compound (e.g., acetonitrile).
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation profile.
Visualizations
Caption: A flowchart for troubleshooting stability issues with this compound.
Caption: Factors contributing to the degradation of this compound.
References
How to address off-target effects of pomalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The primary off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide (B1683931) moiety, which recruits the E3 ligase Cereblon (CRBN).[1][2] This recruitment can lead to the degradation of endogenous proteins, known as neosubstrates, that are not the intended target of the PROTAC. The most well-characterized neosubstrates include zinc-finger (ZF) transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and potential toxicities.[4][5]
Q2: How can the design of a pomalidomide-based PROTAC be optimized to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize off-target neosubstrate degradation:
-
Modification of the Pomalidomide Moiety: Introducing modifications at specific positions on the pomalidomide phthalimide (B116566) ring can disrupt the binding of neosubstrates without significantly affecting CRBN engagement. For instance, modifications at the C5 position have been shown to reduce the degradation of off-target ZF proteins.[3][6][7]
-
Linker Design: The length, composition, and attachment point of the linker are critical determinants of a PROTAC's selectivity.[1][8]
-
Attachment Point: Shifting the linker attachment point on the pomalidomide core can alter the geometry of the ternary complex (Target-PROTAC-CRBN), thereby disfavoring the recruitment of neosubstrates.[2]
-
Composition and Length: The use of polyethylene (B3416737) glycol (PEG) or alkyl chains of optimal length can influence the PROTAC's solubility, permeability, and the stability of the ternary complex, which in turn affects selectivity.[1][8][9]
-
Q3: When should I consider using a VHL-based PROTAC instead of a pomalidomide-based one?
A3: The choice between CRBN and von Hippel-Lindau (VHL) as the E3 ligase depends on several factors:
-
Off-Target Profile: VHL-based PROTACs are generally considered to have a more favorable off-target profile, as VHL has a more restricted set of natural substrates compared to the neosubstrate activity of CRBN ligands like pomalidomide.[]
-
Tissue Expression and Subcellular Localization: CRBN and VHL have different expression levels across tissues and subcellular compartments. CRBN is highly expressed in hematopoietic cells and can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic.[] The choice of E3 ligase should align with the localization of the target protein.
-
Ternary Complex Formation: The ability to form a stable and productive ternary complex is crucial for degradation. The specific target protein may have a more favorable interaction with one E3 ligase over the other when brought into proximity by the PROTAC.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with pomalidomide-based PROTACs.
| Problem | Possible Cause | Recommended Solution |
| Significant degradation of known pomalidomide neosubstrates (e.g., IKZF1, IKZF3) is observed. | The pomalidomide moiety is recruiting these off-target proteins to CRBN. | 1. Perform a dose-response experiment: Determine the lowest effective concentration of the PROTAC that maintains on-target degradation while minimizing off-target effects. 2. Synthesize a negative control: Use a PROTAC with a mutated pomalidomide that cannot bind to CRBN to confirm that the off-target degradation is CRBN-dependent. 3. Re-design the PROTAC: If off-target effects remain significant, consider synthesizing new PROTACs with modifications to the pomalidomide core (e.g., at the C5 position) or altering the linker attachment point and composition.[3][6][7] |
| Unexpected cellular toxicity is observed. | 1. On-target toxicity: The degradation of the intended target protein may be inherently toxic to the cells. 2. Off-target toxicity: The degradation of essential off-target proteins is causing cellular stress. | 1. Validate on-target toxicity: Use an alternative method to deplete the target protein (e.g., siRNA, CRISPR) and assess if the same toxicity is observed. 2. Identify off-target proteins: Conduct a global proteomics experiment (e.g., mass spectrometry) to identify all proteins degraded by the PROTAC.[11] 3. Synthesize a non-degrading control: Use a PROTAC with a mutated CRBN ligand to determine if the toxicity is independent of protein degradation.[12] |
| Lack of on-target degradation. | 1. Poor cell permeability. 2. Inefficient ternary complex formation. 3. Low CRBN expression in the cell line. | 1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of the PROTAC. 2. Evaluate ternary complex formation: Use biophysical assays such as NanoBRET or CETSA to confirm that the PROTAC can induce a stable complex between the target protein and CRBN.[3] 3. Confirm CRBN expression: Use Western blot or qPCR to verify the expression level of CRBN in your cell model. |
Quantitative Data Summary
The following table summarizes the performance of various pomalidomide-based PROTACs, highlighting the impact of their design on degradation efficacy.
| PROTAC | Target Protein | Linker Composition | DC50 | Dmax | Off-Target Neosubstrate Degradation | Reference |
| ARV-825 | BRD4 | PEG/Alkyl | <1 nM | >95% | Yes (IKZF1/3) | [8] |
| dBET1 | BRD4 | PEG/Alkyl | ~5 nM | >90% | Yes (IKZF1/3) | [8] |
| MS4078 | ALK | Not Specified | Not Specified | Not Specified | Yes (ZFP91) | [3] |
| dTAG-13 | FKBP12F36V | Not Specified | Not Specified | Not Specified | Yes (ZFP91) | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
Key Experimental Protocols
1. Western Blot for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein and known off-target neosubstrates.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target protein, off-target neosubstrates (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to the loading control.
2. Global Proteomics using Mass Spectrometry
This protocol provides a global view of protein degradation to identify all on- and off-target effects of a PROTAC.
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal on-target degradation and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the total protein. Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, label the peptides from the treated and control samples with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the peptides. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that have been degraded.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with Pomalidomide-C4-NH2 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when utilizing Pomalidomide-C4-NH2 linkers in your Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PROTAC utilizing a Pomalidomide-C4-NH2 linker?
A1: A PROTAC with a Pomalidomide-C4-NH2 linker is a heterobifunctional molecule designed to induce the degradation of a target Protein of Interest (POI). It functions by simultaneously binding to the POI and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. Pomalidomide (B1683931) serves as the CRBN ligand, while the C4-NH2 linker provides a flexible attachment point for a ligand that binds to your target protein.
Q2: How can the Pomalidomide-C4-NH2 linker help overcome steric hindrance in ternary complex formation?
A2: Steric hindrance can prevent the formation of a stable and productive ternary complex, thereby impeding protein degradation. The Pomalidomide-C4-NH2 linker, being a short and flexible aliphatic chain, can help mitigate steric hindrance in several ways:
-
Optimal Positioning: The C4 linker provides sufficient length and flexibility to allow the target protein and CRBN to adopt a conformation that minimizes steric clashes between the two proteins.
-
Reduced Bulk: Compared to more rigid or bulkier linkers, the simple C4 alkyl chain introduces minimal additional steric bulk, which can be crucial when dealing with proteins with constrained binding pockets.
-
Versatile Exit Vector: The C4 attachment point on the pomalidomide scaffold directs the linker away from the core CRBN binding interface, allowing for greater flexibility in the orientation of the target protein ligand without disrupting E3 ligase engagement.
Q3: What are the key indicators that steric hindrance may be limiting the efficacy of my PROTAC?
A3: Several signs may suggest that steric hindrance is a problem:
-
Poor Degradation Efficiency: High DC50 (concentration for 50% degradation) and low Dmax (maximum degradation) values in cellular degradation assays, despite good binary binding affinities of your PROTAC to the target protein and CRBN.[1]
-
Weak Ternary Complex Formation: Difficulty in detecting a stable ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Negative Cooperativity (α < 1): This indicates that the binding of one protein partner (e.g., the target protein) to the PROTAC hinders the binding of the other (CRBN), often due to unfavorable protein-protein interactions.[1][2]
-
"Hook Effect": A pronounced decrease in protein degradation at high PROTAC concentrations, suggesting the formation of unproductive binary complexes is favored over the productive ternary complex.[1][3]
Q4: When should I consider using a Pomalidomide-C4-NH2 linker over other linker types?
A4: A Pomalidomide-C4-NH2 linker is a good starting point in PROTAC design, particularly when:
-
There is a concern about potential steric clashes between the target protein and CRBN.
-
You are targeting a protein with a deep or constrained binding pocket.
-
You are in the initial stages of PROTAC design and want to explore a simple, flexible linker before moving to more complex options.
-
You are experiencing issues with ternary complex formation with longer or more rigid linkers.
It is important to note that while the C4 linker can be effective, the optimal linker is target-dependent and often requires empirical testing of a library of linkers with varying lengths and compositions.[4][5]
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation due to Steric Hindrance | 1. Confirm Binary Binding: Ensure your PROTAC binds to both the target protein and CRBN independently using assays like SPR or ITC. 2. Assess Ternary Complex Formation: Use NanoBRET or SPR to directly measure the formation of the POI-PROTAC-CRBN complex.[6][7] 3. Computational Modeling: Employ molecular docking and modeling to visualize the predicted ternary complex structure and identify potential steric clashes that could inform linker modifications.[8] |
| Poor Cell Permeability | 1. Perform a Cellular Accumulation Assay: Quantify the intracellular concentration of your PROTAC using LC-MS/MS. 2. Use a Permeability Assay: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[9] 3. Modify Linker Composition: If permeability is low, consider linkers with improved physicochemical properties, though this may require moving beyond the simple C4-NH2 structure. |
| Suboptimal Linker Length | 1. Synthesize Analogs: If steric hindrance is still suspected, synthesize PROTACs with slightly longer or shorter aliphatic linkers (e.g., C2, C3, C5) to empirically determine the optimal length.[5] |
| Incorrect E3 Ligase Choice | 1. Confirm CRBN Expression: Verify that your cell line expresses sufficient levels of CRBN. 2. Consider Alternative E3 Ligases: If CRBN-based degradation is consistently poor, explore PROTACs that recruit other E3 ligases like VHL. |
Problem 2: Significant "Hook Effect" Observed
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to confirm the bell-shaped degradation curve characteristic of the hook effect.[3] 2. Improve Ternary Complex Cooperativity: A strong positive cooperativity (α > 1) can mitigate the hook effect by favoring the formation of the ternary complex. The Pomalidomide-C4-NH2 linker's flexibility can contribute to achieving a productive conformation.[1] 3. Lower PROTAC Concentration: For your experiments, use concentrations at or around the DC50 value and avoid excessively high concentrations. |
Problem 3: Off-Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Pomalidomide-Mediated Degradation of Zinc-Finger Proteins | 1. Global Proteomics: Use quantitative mass spectrometry to identify all proteins that are degraded upon treatment with your PROTAC. 2. Consider Linker Attachment Point: Studies have shown that attaching the linker at the C5 position of pomalidomide can reduce the off-target degradation of zinc-finger proteins compared to the C4 position. Synthesize a C5-linked analog for comparison. 3. Validate Off-Targets: Confirm any potential off-targets identified by proteomics using Western blotting. |
| Warhead-Mediated Off-Target Binding | 1. Assess Warhead Selectivity: Characterize the binding profile of your target protein ligand independently. 2. Synthesize a Non-degrading Control: Create a control PROTAC with a modification that prevents binding to CRBN (e.g., an epimer of pomalidomide) to distinguish between degradation-dependent and -independent off-target effects. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your experiments. The specific values will be dependent on your target protein and cell line.
Table 1: PROTAC Degradation Efficiency
| PROTAC ID | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| YourPROTAC-C4 | Pomalidomide-C4-NH2 | [Your POI] | [Your Cell Line] | e.g., 50 | e.g., >90 |
| ControlPROTAC-C8 | Pomalidomide-C8-NH2 | [Your POI] | [Your Cell Line] | e.g., 200 | e.g., 75 |
This table can be used to compare the degradation potency of PROTACs with different linker lengths.
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC ID | Linker | Binary Affinity (POI, Kd in nM) | Binary Affinity (CRBN, Kd in nM) | Ternary Complex Affinity (Kd in nM) | Cooperativity (α) |
| YourPROTAC-C4 | Pomalidomide-C4-NH2 | e.g., 100 | e.g., 500 | e.g., 20 | e.g., 5 |
| ControlPROTAC-rigid | Pomalidomide-rigid linker | e.g., 110 | e.g., 550 | e.g., 150 | e.g., 0.7 |
This table allows for the comparison of binding affinities and the calculation of cooperativity to assess the stability of the ternary complex.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
-
Cell Seeding and Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of your Pomalidomide-C4-NH2 PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[10]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding your target protein fused to NanoLuc® luciferase and HaloTag®-CRBN.
-
-
Cell Seeding:
-
Plate the transfected cells in a 96-well plate.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of your Pomalidomide-C4-NH2 PROTAC.
-
-
BRET Measurement:
-
Add the Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
Pomalidomide-C4-NH2 hydrochloride solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C4-NH2 hydrochloride.
Troubleshooting Guide & FAQs
This guide addresses common solubility challenges and other experimental issues you may encounter with this compound.
1. Why is my this compound not dissolving in aqueous buffers?
Pomalidomide and its derivatives, including this compound, have low solubility in aqueous solutions.[1][2][3] This is due to the hydrophobic nature of the molecule. Direct dissolution in buffers like PBS is often challenging.
Solution: A common and effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[1]
-
Recommended Solvent: High-purity, anhydrous DMSO is the recommended starting solvent.[1][4]
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10-50 mM). Sonication may be required to fully dissolve the compound.[4]
-
Serially dilute the DMSO stock solution with your aqueous buffer to the desired final concentration.
-
2. I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous phase is a common issue with hydrophobic compounds. This can occur if the final concentration in the aqueous buffer exceeds the compound's solubility limit in that mixed solvent system.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous buffer.
-
Reduce the Percentage of DMSO: While counterintuitive, a lower final percentage of DMSO in the aqueous solution can sometimes prevent precipitation. However, this will also lower the maximum achievable concentration.
-
Use Co-solvents or Surfactants: For in vivo or certain in vitro applications, consider using formulations with co-solvents like PEG300 or surfactants like Tween-80 to improve solubility.[5][6][7]
-
Utilize Cyclodextrins: Encapsulating the compound with cyclodextrins, such as SBE-β-CD, can enhance its aqueous solubility.[5][6]
3. What is the recommended solvent for preparing stock solutions?
Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.[4] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[4]
4. What is the solubility of this compound in different solvents?
Specific solubility data for this compound is limited. However, data for the parent compound, Pomalidomide, can provide a useful reference.
| Solvent | Pomalidomide-C4-NH2 HCl Solubility | Pomalidomide Solubility | Concentration (mM) | Temperature (°C) | Source |
| DMSO | 17.5 mg/mL (with sonication) | ~15-54 mg/mL | ~45.95 mM | Not Specified | [1][2][4] |
| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | ~36.6 mM | Not Specified | [2] |
| Ethanol | Not Specified | Insoluble | Not Applicable | 25 | [2] |
| Water | Not Specified | ~0.01 mg/mL | ~0.037 mM | Not Specified | [2][3] |
| 1:6 DMSO:PBS (pH 7.2) | Not Specified | ~0.14 mg/mL | ~0.51 mM | Not Specified | [1][2] |
5. How should I store this compound stock solutions?
Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous media.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[4][8]
Protocol 2: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent. This method is considered the "gold standard" for thermodynamic solubility measurement.[2]
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, cell culture media)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a glass vial. Ensure that there will be undissolved solid remaining at equilibrium.[2]
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method like HPLC.[2]
-
The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Pomalidomide's mechanism of action via Cereblon binding.
Caption: Troubleshooting workflow for dissolving Pomalidomide-C4-NH2 HCl.
Caption: Experimental workflow for the Shake-Flask solubility protocol.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Degradation with Pomalidomide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and minimizing the off-target degradation of zinc finger (ZF) proteins.
Frequently Asked Questions (FAQs)
Q1: Why do my pomalidomide-based PROTACs cause degradation of proteins other than my target?
A1: The pomalidomide (B1683931) moiety, used to recruit the E3 ubiquitin ligase Cereblon (CRBN), can independently act as a "molecular glue."[1] It can induce proximity between CRBN and certain zinc finger (ZF) proteins, leading to their unintended ubiquitination and degradation.[1][2] This off-target activity is a known characteristic of the pomalidomide scaffold and has been observed with numerous reported PROTACs.[1][3]
Q2: Which specific structural features of pomalidomide are responsible for this off-target activity?
A2: The phthalimide (B116566) ring of pomalidomide is crucial for its interaction with ZF domains.[4] Specifically, the ability of the pomalidomide molecule to form a stable ternary complex involving CRBN and a ZF protein drives the off-target degradation.[2] The exit vector, or the point where the linker is attached to the pomalidomide moiety for PROTAC synthesis, significantly influences this off-target activity.[2]
Q3: Are there specific design principles to reduce this off-target ZF protein degradation?
A3: Yes, rational design of the pomalidomide moiety can significantly minimize off-target effects. The key principle is to introduce chemical modifications at the C5 position of the phthalimide ring.[1][4][5] These modifications can sterically hinder the binding of off-target ZF proteins without disrupting the necessary interaction with CRBN.[4] Additionally, avoiding hydrogen bond donors immediately adjacent to the phthalimide ring can further reduce off-target degradation.[2]
Q4: Will modifying the pomalidomide at the C5 position affect my PROTAC's on-target activity?
A4: Studies have shown that applying these C5 modification design principles can not only minimize off-target ZF degradation but also, in some cases, lead to enhanced on-target potency of the PROTAC.[1][3] This suggests that a well-designed C5-modified pomalidomide can improve the overall selectivity and effectiveness of the PROTAC.
Q5: How can I experimentally assess the off-target degradation of ZF proteins by my PROTAC?
A5: A high-throughput, imaging-based reporter assay is an effective method.[1] This involves using cell lines (e.g., U2OS) that stably express pomalidomide-sensitive ZF degrons fused to a reporter protein like eGFP.[1][5] A decrease in the eGFP signal upon treatment with your PROTAC indicates off-target degradation.[1][5] This method can be more sensitive than mass spectrometry for detecting the degradation of low-abundance ZF proteins.[5] Validation of these findings can be performed using techniques like immunoblotting for endogenous ZF proteins or NanoBRET™ assays to measure ternary complex formation.[5]
Troubleshooting Guide
Issue: Significant off-target degradation of zinc finger proteins is observed with a pomalidomide-based PROTAC.
This guide provides a systematic approach to troubleshoot and mitigate unwanted degradation of ZF proteins.
Step 1: Confirm Off-Target Degradation
-
Action: First, confirm that the observed degradation is due to the pomalidomide moiety. If you have a negative control molecule (e.g., the warhead linked to a non-binding E3 ligase ligand), use it to ensure the degradation is CRBN-dependent.
-
Method: Use the "High-Throughput Zinc Finger Degron Reporter Assay" detailed in the Experimental Protocols section to screen your PROTAC against a panel of known pomalidomide-sensitive ZF degrons.
-
Validation: Confirm the degradation of specific endogenous ZF proteins (e.g., ZFP91, IKZF1, IKZF3) in relevant cell lines via immunoblotting.[2]
Step 2: Rational Re-design of the Pomalidomide Moiety
-
Action: Synthesize a new set of PROTACs incorporating modified pomalidomide analogs. The primary strategy is to move the linker attachment point from the C4 to the C5 position of the phthalimide ring.
-
Rationale: Modifications at the C5 position have been shown to reduce off-target ZF degradation propensities.[1][4][5] This is believed to create steric hindrance that disrupts the formation of the off-target ZF protein-pomalidomide-CRBN ternary complex.
-
Design Considerations:
-
Explore a variety of substitutions at the C5 position. Modifications of an appropriate size are key to reducing off-target effects.[1]
-
Consider linkers attached via nucleophilic aromatic substitution (SNAr), as these have shown a significant reduction in ZF degradation when placed at the C5 position.[2]
-
Avoid linker chemistries with hydrogen-bond donors close to the phthalimide ring, as this feature has been associated with greater ZF degradation.[2]
-
Step 3: Evaluate Re-designed PROTACs
-
Action: Screen the newly synthesized C5-modified PROTACs for both off-target ZF degradation and on-target potency.
-
Off-Target Assessment: Repeat the "High-Throughput Zinc Finger Degron Reporter Assay" and immunoblotting with the new PROTACs to quantify the reduction in ZF degradation.
-
On-Target Assessment: Perform dose-response studies to determine the DC50 and Dmax for your primary protein of interest to ensure on-target activity is retained or enhanced.
-
Validation: Use a biophysical assay like the "NanoBRET™ Assay for Ternary Complex Validation" to confirm that the C5-modified PROTACs form a less stable ternary complex with off-target ZF proteins (e.g., ZFP91) and CRBN compared to the original C4-linked PROTAC.[5]
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting off-target ZF protein degradation.
Data Presentation
The following tables provide a representative summary of the effects of modifying the pomalidomide exit vector on zinc finger protein degradation. The "ZF Degradation Score" is a calculated metric representing the cumulative degradation of a panel of 14 ZF degrons, where a lower score indicates less off-target activity.
Table 1: Comparison of C4 vs. C5 Pomalidomide Modifications on Off-Target ZF Degradation
| Pomalidomide Analog Type | Linker Position | Representative Linker Chemistry | Relative ZF Degradation Score (Arbitrary Units) |
| Standard | C4 | Arylamine | High |
| Standard | C4 | Ether | High |
| Optimized | C5 | Arylamine (SNAr) | Low |
| Optimized | C5 | Piperazine | Very Low / Near-zero |
| Optimized | C5 | Alkyne | Very Low / Near-zero |
This table is a qualitative summary based on findings that C5 modifications, particularly via SNAr, significantly reduce ZF degradation compared to identical modifications at the C4 position.[2]
Table 2: On-Target vs. Off-Target Effects of Re-engineered ALK PROTACs
| PROTAC Name | Pomalidomide Moiety | On-Target ALK Degradation (DC50) | Off-Target ZFP91 Degradation |
| MS4078 (Original) | C4-linked | Baseline | Significant |
| dALK-7 (Optimized) | C5-linked (Piperazine) | Improved Potency | Minimal |
| dALK-8 (Optimized) | C5-linked (Alkyne) | Improved Potency | Minimal |
This table illustrates the successful application of the C5-modification principle to an Anaplastic Lymphoma Kinase (ALK) PROTAC, resulting in reduced off-target effects and enhanced on-target potency.[1]
Experimental Protocols
Protocol 1: High-Throughput Zinc Finger Degron Reporter Assay
This protocol describes a high-throughput, automated imaging screen to assess the degradation of specific ZF proteins by pomalidomide-based PROTACs.[1][5]
1. Materials and Reagents:
-
U2OS cells stably expressing a lentiviral degradation reporter vector (e.g., cilantro 2).[1][5] This vector co-expresses a specific 23-amino-acid ZF degron fused to eGFP and an untagged mCherry as an internal control. A panel of 14 different ZF degron cell lines is recommended.[5]
-
Assay medium: DMEM with 10% FBS.
-
Test compounds (PROTACs) and control compounds (e.g., pomalidomide, DMSO).
-
384-well, black, clear-bottom imaging plates.
2. Experimental Workflow:
Caption: Workflow for the high-throughput ZF degron reporter assay.
3. Detailed Procedure:
-
Cell Seeding: Seed the U2OS reporter cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 48 hours.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test PROTACs and controls. A typical final concentration range is 4.3 nM to 6 µM.[5]
-
Treatment: Add the compounds to the appropriate wells. Include DMSO-only wells as a negative control (0% degradation).
-
Incubation: Return the plates to the incubator for an additional 24 hours.
-
Imaging: Using an automated high-content imaging system, acquire images from each well in both the eGFP and mCherry channels.
-
Data Analysis:
-
Use image analysis software to identify cells and quantify the mean fluorescence intensity of eGFP and mCherry for each well.
-
Calculate the eGFP/mCherry ratio for each well to normalize for cell number.
-
Determine the percent degradation for each compound concentration by normalizing the eGFP/mCherry ratio to the DMSO control wells.
-
Plot the dose-response curves to determine DC50 values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Validation
This protocol is used to validate whether C5-modifications reduce the formation of the off-target ternary complex (e.g., ZFP91-PROTAC-CRBN).[5]
1. Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged off-target protein (e.g., ZFP91-NanoLuc®) and a HaloTag®-labeled CRBN (CRBN-HaloTag®) in the presence of a PROTAC. A high BRET signal indicates stable ternary complex formation.
2. Materials and Reagents:
-
HEK293T cells.
-
Expression vectors for ZFP91-NanoLuc® and HaloTag®-CRBN.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega).
-
Opti-MEM™ I Reduced Serum Medium.
-
Test compounds (C4- and C5-modified PROTACs).
3. Procedure:
-
Transfection: Co-transfect HEK293T cells with the ZFP91-NanoLuc® and HaloTag®-CRBN expression vectors.
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well assay plates.
-
Ligand Labeling: Add the HaloTag® 618 Ligand to the cells and incubate.
-
Compound Treatment: Add serial dilutions of the test PROTACs to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Compare the dose-response curves of the C4- and C5-modified PROTACs. A rightward shift and lower maximum BRET signal for a C5-modified PROTAC indicates reduced and less stable ternary complex formation with the off-target protein.
-
Signaling Pathway of Off-Target Degradation
Caption: Mechanism of pomalidomide-induced off-target zinc finger protein degradation.
References
Strategies to improve ternary complex stability with Pomalidomide-C4-NH2
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pomalidomide-C4-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to ternary complex stability and achieve optimal protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the development and evaluation of Pomalidomide-C4-NH2 based PROTACs.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low target protein degradation observed | 1. Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and the E3 ligase (Cereblon - CRBN).2. Suboptimal PROTAC concentration: High concentrations can lead to a "hook effect" where binary complexes (PROTAC-target or PROTAC-CRBN) dominate.[1][2]3. Low protein expression: The target protein or CRBN levels in the cell line may be insufficient.[3][4]4. Poor cell permeability or PROTAC instability: The compound may not be reaching its intracellular target or may be degrading.[2] | 1. Optimize linker: Synthesize analogs with varying linker lengths and compositions to improve the stability and geometry of the ternary complex.[5][6]2. Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and avoid the hook effect.[2]3. Verify protein expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model.[2]4. Assess cell permeability and stability: Utilize assays like CETSA or NanoBRET to confirm target engagement in cells and LC-MS/MS to measure PROTAC stability.[2] |
| "Hook effect" observed in dose-response curves | High PROTAC concentration: At elevated concentrations, the formation of binary complexes is favored over the productive ternary complex.[1][2] | Refine concentration range: Perform a more detailed dose-response curve at lower concentrations to precisely determine the optimal concentration that maximizes degradation (Dmax) before the hook effect becomes prominent. |
| Off-target protein degradation | Pomalidomide-induced neosubstrate degradation: The pomalidomide (B1683931) moiety can induce the degradation of endogenous CRBN substrates, such as zinc finger proteins like IKZF1 and IKZF3.[1][7][8] | 1. Modify the pomalidomide scaffold: Consider modifications at the C5 position of the phthalimide (B116566) ring instead of C4, which can reduce off-target degradation.[7][8]2. Perform proteomic analysis: Use mass spectrometry-based proteomics to identify and quantify off-target effects.[7] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions: Purified proteins in biochemical assays may not fully replicate the complex cellular environment.[2] | Employ orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, Co-IP) assays to validate ternary complex formation and degradation.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the C4-NH2 linker on pomalidomide in ternary complex formation?
A1: The C4-amino group on the phthalimide ring of pomalidomide is a common attachment point for the linker in PROTAC design.[5] The linker's length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase Cereblon (CRBN).[5] An optimized linker is essential for achieving productive ubiquitination and subsequent degradation of the target protein.
Q2: How can I improve the stability of my Pomalidomide-C4-NH2 based ternary complex?
A2: Several strategies can be employed to enhance ternary complex stability:
-
Linker Optimization: Systematically vary the length and composition of the linker. Both flexible (e.g., PEG) and rigid (e.g., containing alkynes) linkers should be explored to find the optimal balance for productive ternary complex formation.[5]
-
Attachment Point Modification: While your current construct uses the C4 position, studies have shown that attaching the linker to the C5 position of the phthalimide ring can sometimes lead to improved potency and reduced off-target effects.[7][8]
-
Structure-Based Design: If structural information is available for the binary complexes (PROTAC-target and PROTAC-CRBN), computational modeling can be used to rationally design linkers that favor stable ternary complex formation.
Q3: Why am I observing degradation of proteins other than my target?
A3: Pomalidomide itself is an immunomodulatory drug (IMiD) that functions as a "molecular glue" to induce the degradation of specific endogenous proteins, known as neosubstrates.[10] These are often zinc finger transcription factors such as IKZF1 and IKZF3.[1][7] This off-target degradation is a known characteristic of pomalidomide-based PROTACs. To mitigate this, consider modifying the pomalidomide scaffold, for instance, by functionalizing the C5 position, which has been shown to reduce the degradation of some zinc finger proteins.[7][8]
Q4: My PROTAC shows good binding to both the target protein and CRBN individually, but no degradation in cells. What could be the issue?
A4: This phenomenon, often termed the "cooperativity" problem, can arise even with strong binary affinities. The key is the stability of the ternary complex. Even if a PROTAC binds well to both proteins separately, it may not be able to induce a stable and productive ternary complex due to steric hindrance or unfavorable protein-protein interactions once the complex is formed. The linker plays a crucial role here; a suboptimal linker can prevent the proper orientation required for ubiquitination. It is also important to consider cellular factors such as compound permeability and stability.[2]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" describes the observation where the degradation of the target protein decreases at higher concentrations of the PROTAC.[1][2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex. This reduces the efficiency of ubiquitination and degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on pomalidomide-based PROTACs, highlighting the impact of linker composition and attachment points on degradation potency.
Table 1: Influence of Linker Length and Attachment Point on BTK Degradation
| PROTAC | Linker Length | Attachment Point | DC50 (nM) | Dmax (%) |
| PROTAC A | Short | C4 | 50 | 85 |
| PROTAC B | Medium | C4 | 15 | >95 |
| PROTAC C | Long | C4 | 80 | 70 |
| PROTAC D | Medium | C5 | 10 | >95 |
Data synthesized from published literature for illustrative purposes.
Table 2: Effect of Linker Structure on EGFR Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC X | PEG | 25 | >90 |
| PROTAC Y | Alkyl Chain | 100 | 75 |
| PROTAC Z | Rigid Alkyne | 40 | 88 |
Data synthesized from published literature for illustrative purposes.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation in Cells
This protocol is designed to verify the PROTAC-dependent interaction between CRBN and the target protein in a cellular context.[11]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density (e.g., 1x10^7 cells/mL).
-
Treat cells with either a vehicle control (e.g., DMSO) or the Pomalidomide-C4-NH2 PROTAC at a concentration determined to be optimal for degradation (e.g., 100 nM) for 4-6 hours.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for the target protein or an isotype control antibody overnight at 4°C.
-
Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CRBN and the target protein.
-
Visualize the protein bands using an appropriate secondary antibody and a chemiluminescence detection system.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for In Vitro Ternary Complex Formation
This proximity-based assay measures the formation of the ternary complex using purified proteins.[9]
-
Reagent Preparation:
-
Label recombinant target protein and CRBN-DDB1 complex with a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) fluorophore, respectively. This can be achieved using labeled antibodies against protein tags (e.g., His-tag, GST-tag).
-
-
Assay Setup:
-
In a microplate, add the labeled target protein and CRBN-DDB1 complex at constant concentrations.
-
Add a serial dilution of the Pomalidomide-C4-NH2 PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the ternary complex to form.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation, and the peak of the curve represents the concentration at which the maximum amount of ternary complex is formed.
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-C4-NH2 PROTAC.
Caption: A typical experimental workflow for characterizing a Pomalidomide-C4-NH2 PROTAC.
Caption: A logical flowchart for troubleshooting common issues with Pomalidomide-C4-NH2 PROTACs.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pomalidomide-Based PROTAC Linkers: Pomalidomide-C4-NH2 vs. Pomalidomide-PEG4-C2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the E3 ligase ligand, the linker, and the target protein binder. Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of many PROTACs in development. The linker, however, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
This guide provides a comparative analysis of two commonly used pomalidomide-based linkers: Pomalidomide-C4-NH2 hydrochloride and Pomalidomide-PEG4-C2-NH2 hydrochloride . While direct head-to-head comparative studies are limited, this document synthesizes available data and established principles of PROTAC design to inform researchers on the potential advantages and disadvantages of each linker type.
Physicochemical Properties
A fundamental aspect of PROTAC design is the optimization of physicochemical properties to ensure drug-like characteristics. The choice between a simple alkyl chain and a polyethylene (B3416737) glycol (PEG) linker can significantly impact these parameters.
| Property | This compound | Pomalidomide-PEG4-C2-NH2 hydrochloride |
| Molecular Formula | C₁₉H₂₃ClN₄O₄ | C₂₃H₃₃ClN₄O₈ |
| Molecular Weight | 422.87 g/mol | 528.99 g/mol |
| Appearance | Solid | Light yellow to yellow solid |
| Linker Type | C4 Alkyl Chain | PEG4-C2 Chain |
| Purity | Typically >95% | Typically >97% |
| Solubility | Soluble in DMSO | Soluble in DMSO and Water |
Performance Comparison: Alkyl vs. PEG Linkers
The decision to use an alkyl or a PEG linker is a critical step in PROTAC design, with each offering distinct advantages that can influence the overall performance of the degrader.
This compound , with its C4 alkyl linker, represents a more hydrophobic option. This hydrophobicity can be advantageous for cell membrane permeability, a crucial factor for intracellular target engagement. However, this may come at the cost of reduced aqueous solubility, potentially complicating formulation and in vivo administration.
Pomalidomide-PEG4-C2-NH2 hydrochloride , incorporating a hydrophilic PEG4 linker, is designed to enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The flexibility of the PEG chain may also be beneficial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. However, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.
The optimal linker is highly dependent on the specific target protein and the overall properties of the final PROTAC molecule. Empirical testing is crucial to determine which linker will yield the most potent and effective degrader.
Signaling Pathway and Experimental Workflow
The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating and comparing PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of PROTACs synthesized with Pomalidomide-C4-NH2 and Pomalidomide-PEG4-C2-NH2.
Protocol 1: Synthesis of Pomalidomide-Based PROTACs
This protocol describes a general procedure for coupling the pomalidomide-linker moiety to a carboxylic acid-functionalized target protein ligand.
Materials:
-
This compound or Pomalidomide-PEG4-C2-NH2 hydrochloride
-
Target protein ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound or Pomalidomide-PEG4-C2-NH2 hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTACs.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTACs (with C4 and PEG4-C2 linkers)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of each PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for each PROTAC.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the ability of the PROTAC to induce the formation of a ternary complex between the target protein and CRBN.
Materials:
-
Recombinant Halo-tagged CRBN-DDB1
-
HaloTag-fluorescent ligand (e.g., Alexa Fluor 647)
-
Recombinant Avi-tagged and biotinylated target protein
-
Streptavidin-Terbium cryptate
-
Assay buffer
-
Synthesized PROTACs
Procedure:
-
Label Halo-tagged CRBN-DDB1 with the HaloTag-fluorescent ligand according to the manufacturer's protocol.
-
In a 384-well plate, add the biotinylated target protein, labeled CRBN-DDB1, and streptavidin-terbium cryptate in assay buffer.
-
Add a serial dilution of each PROTAC to the wells.
-
Incubate the plate at room temperature for the optimized time.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
The choice between this compound and Pomalidomide-PEG4-C2-NH2 hydrochloride as a linker for PROTAC development is a critical decision that can significantly impact the final compound's properties and efficacy. While a C4 alkyl linker may offer advantages in cell permeability, a PEG4-C2 linker can enhance solubility and pharmacokinetic profiles. The provided protocols offer a framework for the synthesis and comparative evaluation of PROTACs utilizing these linkers. Ultimately, a thorough experimental investigation is necessary to identify the optimal linker for a given target, leading to the development of potent and selective protein degraders.
The Linker's Pivotal Role: A Comparative Analysis of Pomalidomide PROTACs with Varying Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, far from being a simple spacer, plays a critical role in determining the efficacy of the final molecule. This guide provides a comparative analysis of pomalidomide-based PROTACs, focusing on the impact of linker length on their performance. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the development of PROTACs.[1][2] Understanding how the linker modulates the crucial ternary complex formation between the target protein, the PROTAC, and CRBN is paramount for the rational design of potent and selective protein degraders.[1][3]
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the linker connecting pomalidomide to a target protein ligand directly influences the PROTAC's ability to induce protein degradation. An optimal linker length is essential for establishing productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][4][5] Linkers that are too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers might not effectively bring the two proteins into proximity for ubiquitination.[1][6]
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the effect of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG | 12 | C4 | 50 | >90 | MOLM-14 |
| Compound B | PEG | 15 | C4 | 25 | >95 | MOLM-14 |
| Compound C | PEG | 18 | C4 | 80 | ~85 | MOLM-14 |
| Compound D | Alkyl | 12 | C4 | 65 | >90 | MOLM-14 |
| Compound E | Alkyl | 15 | C4 | 35 | >95 | MOLM-14 |
Data synthesized from published literature. Experimental conditions may vary between studies.
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound F | PEG | 10 | C5 | 150 | ~70 | A549 |
| Compound G | PEG | 13 | C5 | 45 | >90 | A549 |
| Compound H | PEG | 16 | C5 | 120 | ~75 | A549 |
| Compound I | Alkyl-PEG | 14 | C5 | 60 | >85 | A549 |
Data synthesized from published literature. Experimental conditions may vary between studies.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of pomalidomide-based PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for pomalidomide-based PROTACs.
Caption: Experimental workflow for evaluating pomalidomide PROTACs.
Detailed Experimental Protocols
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of the target protein following treatment with pomalidomide PROTACs.[7][8]
Materials:
-
Cell culture reagents
-
Pomalidomide PROTAC compounds
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the pomalidomide PROTACs or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry to quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).[9][10]
Materials:
-
Cells expressing the target protein and CRBN
-
Pomalidomide PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the pomalidomide PROTAC and a proteasome inhibitor (to prevent degradation of the target protein) for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Conclusion
The length of the linker is a critical parameter in the design of effective pomalidomide-based PROTACs. A systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linker lengths is essential for identifying the optimal linker for a given target protein.[1][5] The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these molecules, from initial degradation screening to mechanistic validation of ternary complex formation. By carefully considering the impact of linker length and employing robust experimental methodologies, researchers can accelerate the development of potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vitro vs. In Vivo Efficacy of Pomalidomide-C4-NH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. By incorporating a Pomalidomide-C4-NH2 moiety, researchers can effectively recruit CRBN to a protein of interest (POI), leading to its ubiquitination and subsequent degradation. This guide provides an objective comparison of the in vitro and in vivo efficacy of Pomalidomide-C4-NH2 based PROTACs, supported by experimental data, detailed protocols, and visual workflows to aid in the design and evaluation of next-generation protein degraders.
Quantitative Data Summary
The translation from a controlled in vitro environment to a complex in vivo system is a critical step in drug development. The following tables summarize the comparative efficacy of Pomalidomide-C4-NH2 based PROTACs targeting key oncogenic proteins: Bromodomain-containing protein 4 (BRD4), Epidermal Growth Factor Receptor (EGFR), and Histone Deacetylase 8 (HDAC8).
Table 1: In Vitro vs. In Vivo Efficacy of a Pomalidomide-Based BRD4 PROTAC (ARV-825)
| Parameter | In Vitro | In Vivo | Reference |
| PROTAC | ARV-825 | ARV-825 | [1][2][3] |
| Target | BRD4 | BRD4 | [1][2][3] |
| Cell Line / Model | Neuroblastoma (NB) cell lines | NB Xenograft Model | [1] |
| Efficacy Metric | - Proliferative suppression- Cell cycle arrest- Apoptosis induction | - Tumor growth reduction- Downregulation of BRD4 and MYCN | [1] |
| Observations | Robustly induced proliferative suppression, cell cycle arrest, and apoptosis. Efficiently depleted BET protein expression and repressed MYCN or c-Myc expression. | Profoundly reduced tumor growth and led to the downregulation of BRD4 and MYCN expression in mice. | [1] |
Table 2: In Vitro Efficacy of Pomalidomide-Based EGFR PROTACs
| Parameter | Compound 15 | Compound 16 | Reference |
| Target | EGFR | EGFR | [4][5] |
| Cell Line | A549 (Lung Carcinoma) | A549 (Lung Carcinoma) | [4][5] |
| Degradation (DC50) | 43.4 nM | 32.9 nM | [4][5] |
| Max Degradation (Dmax) | 86% at 96h | 96% at 72h | [4][5] |
| Kinase Inhibition (IC50) | EGFRWT: 0.22 µM | EGFRWT: 0.10 µMEGFRT790M: 4.02 µM | [4][5] |
| Antiproliferative Activity (IC50) | More active than doxorubicin | 7.18x more active than erlotinib | [4][5] |
Table 3: In Vitro Efficacy of a Pomalidomide-Based HDAC8 PROTAC
| Parameter | ZQ-23 | Reference |
| Target | HDAC8 | [6] |
| Degradation (DC50) | 147 nM | [6] |
| Max Degradation (Dmax) | 93% | [6] |
| Selectivity | No degradation of HDAC1 and HDAC3 | [6] |
| Time to Max Degradation | 10 hours | [6] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[7][8]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system and quantify band intensities.
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[9][10][11]
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a desired density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PROTACs in a subcutaneous xenograft mouse model.[12][13]
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Monitor mice for tumor growth.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer the PROTAC or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for rational PROTAC design and data interpretation.
References
- 1. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. ch.promega.com [ch.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide-C4-NH2 Hydrochloride and VHL-Based Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the judicious selection of an E3 ubiquitin ligase recruiter. Among the plethora of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively exploited. This guide provides an objective comparison between PROTACs employing pomalidomide-based linkers, such as Pomalidomide-C4-NH2 hydrochloride which recruits CRBN, and those utilizing VHL-based linkers. This analysis is supported by experimental data to inform rational PROTAC design and development.
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN and VHL-based PROTACs operate by inducing the proximity of a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. However, the distinct biology of the recruited E3 ligases, CRBN and VHL, can significantly influence a PROTAC's performance, including its degradation efficiency, selectivity, and pharmacokinetic properties.
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for CRBN.[1] this compound serves as a ready-to-use building block, incorporating the CRBN-binding moiety and a C4 alkyl linker with a terminal amine for conjugation to a target protein ligand.[2][3][4][5] In contrast, VHL-based PROTACs typically employ small molecules that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[6]
The choice between a CRBN or VHL-based approach is a critical design decision. CRBN-recruiting PROTACs are often smaller in molecular weight and may possess more favorable oral bioavailability.[7] Conversely, VHL-based PROTACs have been reported to exhibit broader activity across different cell lines.[8]
Quantitative Performance Comparison: BRD4 Degraders
To provide a tangible comparison, we will examine the performance of well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic regulator implicated in cancer. ARV-825 and dBET1 are potent BRD4 degraders that recruit CRBN, while ARV-771 and MZ1 recruit VHL.[1][9][10]
Table 1: Comparative Degradation Efficiency (DC50) of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 (nM) | Reference(s) |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 | [9] |
| dBET1 | CRBN | BRD4 (pan-BET) | Various | ~1-100 | [1][11] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 to < 5 | [9][10] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8, 23 | [9] |
Table 2: Comparative Maximum Degradation (Dmax) of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | Dmax (%) | Reference(s) |
| ARV-825 | CRBN | BRD4 | Not Reported | Not Reported | [9] |
| dBET1 | CRBN | BRD4 (pan-BET) | Not Reported | >90 | [1] |
| ARV-771 | VHL | BRD2/3/4 | Not Reported | Not Reported | [9] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | Complete at 100 nM | [9][12] |
Experimental Protocols
The evaluation of PROTAC efficacy relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[13][14]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This assay monitors the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[15][16][17]
-
Cell Line Preparation: Use a cell line expressing the target protein tagged with NanoLuc® luciferase and the E3 ligase (CRBN or VHL) tagged with HaloTag®.
-
Cell Seeding and Transfection: Seed cells in a white, 96-well plate. If necessary, transfect with plasmids encoding the tagged proteins.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor) to the wells.
-
Signal Measurement: Measure the luminescence at 460nm (donor) and 618nm (acceptor) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[3][18][19]
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
Purified E3 ligase complex (CRL4-CRBN or VHL-ElonginB-ElonginC)
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Conclusion
The decision to employ a pomalidomide-based or a VHL-based linker in PROTAC design is multifaceted and should be guided by empirical data. Both strategies have demonstrated the capacity to induce potent and efficient degradation of target proteins. CRBN-recruiting PROTACs, facilitated by linkers like this compound, may offer advantages in terms of physicochemical properties, while VHL-based PROTACs can provide broad cellular activity. A thorough evaluation of degradation efficiency, selectivity, and the kinetics of ternary complex formation is paramount for the development of novel and effective protein-degrading therapeutics.
This guide is intended for research purposes only and provides a general overview. Specific experimental conditions may require optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
A Comparative Guide to E3 Ligase Ligands for PROTACs: Pomalidomide-C4-NH2 vs. VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and specificity of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comparative analysis of Pomalidomide-C4-NH2 hydrochloride, a commonly used ligand for the Cereblon (CRBN) E3 ligase, and an alternative class of ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. This comparison focuses on their binding affinities and potential for off-target effects, supported by established experimental protocols to aid in the selection and characterization of these crucial PROTAC components.
Quantitative Comparison of E3 Ligase Ligand Binding Affinity
The binding affinity of the E3 ligase ligand is a key parameter in the design of potent PROTACs. The following table summarizes the reported binding affinities of pomalidomide (B1683931) and a representative VHL ligand, VH032, to their respective E3 ligases.
| Ligand | E3 Ligase Target | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | Cereblon (CRBN) | ~157 nM | Competitive Titration |
| Pomalidomide | Cereblon (CRBN) | 264 ± 18 nM | Surface Plasmon Resonance |
| VH032 | von Hippel-Lindau (VHL) | 185 nM | Isothermal Titration Calorimetry |
Note: The specific binding affinity of this compound may vary depending on the linker and the target-binding moiety of the final PROTAC molecule. The data presented here is for the parent pomalidomide molecule.
Cross-Reactivity and Off-Target Considerations
A critical aspect of PROTAC development is understanding and minimizing off-target effects. While this compound effectively recruits CRBN, the pomalidomide moiety itself is known to induce the degradation of endogenous proteins, primarily zinc-finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). This inherent off-target activity can have significant biological consequences and is an important consideration in the therapeutic application of pomalidomide-based PROTACs.
VHL ligands, as an alternative, are not known to possess the same intrinsic off-target degradation profile as pomalidomide. However, like any small molecule, they have the potential for off-target binding to other proteins. Therefore, comprehensive profiling of any new PROTAC is essential, regardless of the E3 ligase ligand employed.
Experimental Protocols for Cross-Reactivity and Off-Target Analysis
To empirically assess the cross-reactivity and off-target effects of a PROTAC incorporating this compound or a VHL ligand, the following experimental protocols are recommended.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a ligand with its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with the PROTAC at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target E3 ligase (CRBN or VHL) and potential off-target proteins remaining in the soluble fraction by Western blotting or quantitative mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Quantitative Mass Spectrometry-Based Proteomics for Global Off-Target Profiling
This unbiased approach allows for the identification and quantification of all proteins that are degraded upon PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that induces degradation of the target protein of interest. Include a vehicle control and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the total protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the pooling of samples and accurate relative quantification of proteins in a multiplexed fashion.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify the proteins. Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-target proteins.
-
Validation: Validate the degradation of identified off-target proteins using a targeted method such as Western blotting.
Visualizing the PROTAC Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for assessing PROTAC cross-reactivity.
Conclusion
Both this compound and VHL ligands are effective recruiters of E3 ligases for PROTAC-mediated protein degradation. The choice between them should be guided by the specific application and a thorough evaluation of their on-target and off-target activities. Pomalidomide-based PROTACs have a known potential for off-target degradation of zinc-finger proteins, which should be carefully assessed. VHL ligands offer an alternative with a potentially distinct off-target profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of PROTACs, enabling researchers to make informed decisions in the development of novel protein degraders.
Safety Operating Guide
Safe Disposal of Pomalidomide-C4-NH2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of Pomalidomide-C4-NH2 hydrochloride are critical for ensuring laboratory safety and environmental protection. As a derivative of pomalidomide, this compound should be handled with the utmost care, assuming it possesses similar cytotoxic and teratogenic properties. This guide provides detailed procedures for the proper disposal of this compound, contaminated materials, and spill cleanup in a research setting.
Pomalidomide is classified as a hazardous substance with significant health risks. It is known to be toxic if swallowed and may cause damage to fertility or an unborn child, as well as harm to organs through prolonged or repeated exposure.[1][2] Therefore, all waste generated from the handling of this compound must be treated as hazardous waste.
Hazard Profile and Safety Precautions
A summary of the key hazards associated with pomalidomide, the parent compound of this compound, is presented below. Researchers should handle the derivative with the same level of caution.
| Hazard Classification | Description | Primary Routes of Exposure |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2] | Inhalation, ingestion, skin contact. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2] | Inhalation, ingestion, skin contact. |
| Acute Toxicity | Toxic if swallowed.[1] | Ingestion. |
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory. This includes, but is not limited to, a lab coat, safety goggles with side shields, and nitrile gloves. For procedures that may generate aerosols or dust, a certified fume hood and respiratory protection should be used.
Disposal Procedures for this compound Waste
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste. The primary method for the disposal of such waste is high-temperature incineration.[3] Segregation of waste is crucial to ensure proper handling and disposal.
1. Unused or Expired this compound:
-
Solid Waste: Collect the solid compound in a clearly labeled, sealed, and puncture-proof container. The label should include the chemical name, "Cytotoxic Waste," and the appropriate hazard symbols.
-
Solutions: Collect solutions in a designated, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Contaminated Labware and Consumables:
-
Sharps: All needles, syringes, scalpels, and other sharp objects contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[3]
-
Non-Sharps Solid Waste: Items such as gloves, bench paper, pipette tips, and vials should be collected in a dedicated, clearly labeled, and sealed waste bag or container for cytotoxic waste.[3] These containers are often color-coded (e.g., yellow with a purple lid) to signify cytotoxic hazards.[3]
-
Glassware: Reusable glassware should be decontaminated before washing. See the "Spill Management and Decontamination" section for appropriate procedures.
3. Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not dispose of any liquid waste containing this compound down the drain.
All waste containers must be securely sealed and stored in a designated, secure area until they are collected by a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Pomalidomide-C4-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling Pomalidomide-C4-NH2 hydrochloride, a derivative of the potent immunomodulatory agent pomalidomide (B1683931). Given the hazardous nature of pomalidomide, this guide adopts a precautionary approach, recommending stringent handling and disposal protocols.
Note on Hazard Classification: While a safety data sheet (SDS) for the similar compound Pomalidomide-5-C4-NH2 (hydrochloride) from one supplier states it is not a hazardous substance, other sources for pomalidomide classify it as a potent compound with reproductive and organ toxicity hazards.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance, implementing the following safety measures.
Operational Plan for Safe Handling
The handling of potent compounds like this compound should follow the hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
1. Engineering Controls: These are the primary methods for containment at the source.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[3] For potent compounds, negative pressure containment is crucial to protect workers.[4]
-
Isolation: Use of glove bags or isolators (glove boxes) provides a physical barrier between the operator and the compound, offering the highest level of containment.[3]
2. Administrative Controls: These are work practices and procedures that reduce the risk of exposure.
-
Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel only.[5] Prominently display warning signs.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, from receiving and storage to handling, and disposal.[6]
-
Training: All personnel handling the compound must receive specific training on its hazards, safe handling procedures, proper use of PPE, and emergency spill response.[4][6]
-
Hygiene: Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory area.[5] Always wash hands thoroughly before and after handling the compound and before leaving the laboratory.[5]
3. Personal Protective Equipment (PPE): PPE is the final line of defense and should not be used as a substitute for engineering and administrative controls.[7]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[5][7] | Prevents skin contact and absorption. Double-gloving allows for the safe removal of the contaminated outer glove.[7] |
| Gown | Disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs.[5] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder outside of a containment enclosure.[3][8] | Minimizes the risk of inhaling hazardous particles. |
| Hair and Shoe Covers | Disposable hair and shoe covers. | Prevents contamination of hair and personal shoes and reduces the spread of the compound. |
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and exposure to others.[9] The primary method for disposing of chemotherapy and cytotoxic waste is incineration.[9]
Waste Segregation:
-
Trace Cytotoxic Waste: This includes items with less than 3% of the original drug volume remaining, such as empty vials, used PPE (gloves, gowns, etc.), and cleaning materials.[9][10]
-
Bulk Cytotoxic Waste: This includes materials with more than 3% of the original drug volume, such as unused or partially used vials of the compound, and materials from a spill cleanup.[9]
Spill Management:
In the event of a spill, the area should be secured, and only trained personnel with appropriate PPE should perform the cleanup using a chemotherapy spill kit. All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of accordingly.[9]
Visual Workflow for Safe Handling and Disposal
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. ubpbio.com [ubpbio.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
